Tylosin lactate
Description
Properties
CAS No. |
11034-63-2 |
|---|---|
Molecular Formula |
C49H83NO20 |
Molecular Weight |
1006.2 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid |
InChI |
InChI=1S/C46H77NO17.C3H6O3/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-2(4)3(5)6/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;2,4H,1H3,(H,5,6)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |
InChI Key |
RYUPCWUNGWONDQ-IAGPQMRQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.CC(C(=O)O)O |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tylosin, lactate; Tylosin, lactate (1:1); |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tylosin Lactate in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] As a member of the 16-membered macrolide class, it is a crucial therapeutic agent in veterinary medicine, exhibiting a broad spectrum of activity primarily against Gram-positive bacteria and Mycoplasma species.[1][2] Tylosin's therapeutic form is often a salt, such as tylosin lactate or tartrate, to enhance its solubility and facilitate administration. The core antibacterial activity, however, resides in the tylosin molecule itself.
This technical guide provides a detailed examination of the molecular mechanism by which tylosin inhibits bacterial growth, the quantitative measures of its efficacy, the molecular strategies bacteria employ to develop resistance, and the key experimental protocols used to study these interactions.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tylosin exerts a bacteriostatic effect, meaning it inhibits bacterial replication rather than directly killing the cells.[3] This is achieved by targeting and disrupting the process of protein synthesis, which is essential for bacterial survival and proliferation.
Target and Binding Site
The primary molecular target of tylosin is the 50S subunit of the bacterial 70S ribosome .[2][4] Specifically, tylosin binds within the nascent peptide exit tunnel (NPET) , a channel that spans the large ribosomal subunit through which newly synthesized polypeptide chains emerge.[2][5]
The binding site is a hydrophobic crevice composed predominantly of nucleotides from the 23S ribosomal RNA (rRNA). Key interaction points include nucleotides in Domain V, such as the universally conserved A2058, and Domain II, particularly nucleotides around G748.[2][6][7]
A Two-Step Binding Process
Kinetic and chemical footprinting analyses have revealed that tylosin's interaction with the ribosome is a dynamic, two-step process:[8][9]
-
Initial Low-Affinity Binding: Tylosin first establishes a rapid, low-affinity interaction at the entrance of the NPET. This initial binding is primarily driven by hydrophobic interactions between the drug molecule and the ribosomal tunnel.[8][9]
-
Conformational Shift to High-Affinity Site: Following the initial contact, slow conformational changes occur, pushing the antibiotic deeper into the tunnel to a high-affinity binding site. This shift is stabilized by more specific interactions. For tylosin, the mycinose sugar moiety plays a crucial role by interacting with the loop of hairpin 35 in Domain II of the 23S rRNA, a step that allows it to secure its final position more rapidly than other macrolides like erythromycin.[8][9]
Consequences of Ribosomal Binding
Once bound within the NPET, tylosin physically obstructs the passage of the elongating polypeptide chain.[2] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[3] By blocking the egress of nascent peptides, tylosin prevents the synthesis of essential proteins required for bacterial function and replication.[2][10]
Quantitative Data on Tylosin's Efficacy
The effectiveness of tylosin can be quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% Inhibitory Concentration (IC₅₀) in protein synthesis assays.
| Parameter | Organism/System | Value | Reference(s) |
| MIC | Staphylococcus aureus ATCC 9144 | 0.39 µg/mL | [11] |
| MIC | Staphylococcus aureus ATCC 29737 | 0.39 µg/mL | [11] |
| MIC | Staphylococcus haemolyticus ATCC 29970 | 0.39 µg/mL | [11] |
| MIC | Kocuria rhizophila ATCC 9341 | 0.1 µg/mL | [11] |
| MIC₅₀ | Bifidobacterium spp. | 0.062 µg/mL | [12] |
| MIC₅₀ | Clostridium spp. | 0.062 µg/mL | [12] |
| IC₅₀ | In vitro protein synthesis (GFP) | 0.31 ± 0.05 µM | [12] |
Mechanisms of Bacterial Resistance to Tylosin
The clinical efficacy of tylosin is threatened by the emergence of bacterial resistance. The primary mechanisms involve either preventing the drug from reaching its target or modifying the target itself.
Target Site Modification
This is the most prevalent mechanism of resistance to macrolides.
-
rRNA Methylation: Bacteria can acquire erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate specific nucleotides in the 23S rRNA.[3][13] For tylosin, resistance is conferred by methylation at two key sites:
-
A2058: Monomethylation or dimethylation of adenine 2058 prevents macrolide binding.[13]
-
G748: Methylation of guanine 748 also contributes to resistance.
-
A novel synergistic mechanism has been identified where single methylations at both G748 and A2058 are required to confer high-level resistance to tylosin.[2][6]
-
-
Ribosomal Protein Mutation: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the NPET, can alter the tunnel's conformation and confer resistance despite the antibiotic still being able to bind.[3][14]
Active Efflux
Bacteria can acquire genes that code for efflux pumps, which are transmembrane proteins that actively transport tylosin out of the cell.[15] This mechanism prevents the antibiotic from accumulating to a high enough intracellular concentration to effectively inhibit protein synthesis.
Enzymatic Inactivation
A less common mechanism involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the tylosin molecule.[3][13]
Key Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[16][17]
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: The bacterial strain of interest is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[16]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate includes a positive control (bacteria, no antibiotic) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of tylosin in which no visible bacterial growth is observed.[19]
References
- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide to the Primary Mode of Action of Tylosin Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylosin lactate, a macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome, a critical component of protein synthesis. This guide provides a detailed examination of the primary mode of action of this compound, including its interaction with the ribosomal machinery, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on its efficacy are presented, along with diagrams illustrating the inhibitory pathway and experimental workflows.
Introduction
Tylosin is a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It has a broad spectrum of activity, particularly against Gram-positive bacteria, and is widely used in veterinary medicine.[1] Its primary mode of action is the inhibition of bacterial protein synthesis, which ultimately halts bacterial growth and replication.[2][3] Understanding the precise molecular mechanism of this compound is crucial for optimizing its use, combating resistance, and developing novel antimicrobial agents.
Primary Mode of Action: Inhibition of Protein Synthesis
The central mechanism of this compound's antibacterial activity is the disruption of protein synthesis at the ribosomal level.[2][3] This process can be broken down into several key steps:
-
Binding to the 50S Ribosomal Subunit: Like other macrolide antibiotics, Tylosin binds to the large 50S subunit of the bacterial ribosome.[2] The bacterial ribosome (70S) is composed of a 30S and a 50S subunit, and this selective binding to the 50S subunit is a key reason for its specificity against bacteria, as eukaryotic ribosomes (80S, with 40S and 60S subunits) have structural differences.[4]
-
Interaction with the Nascent Peptide Exit Tunnel (NPET): Tylosin's binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[5][6] Specifically, it binds near the peptidyl transferase center (PTC), the site where peptide bonds are formed.[6]
-
Dual Inhibitory Mechanism: this compound exhibits a dual mechanism of inhibiting protein synthesis:
-
Interference with Peptide Bond Formation: Although not its primary role for all macrolides, larger 16-membered macrolides like tylosin can partially interfere with peptide bond formation.[7]
-
Blockade of the Nascent Peptide Exit Tunnel: The principal mechanism is the physical obstruction of the NPET.[5] By binding within the tunnel, Tylosin creates a steric hindrance that prevents the elongating polypeptide chain from passing through. This "plug-in-the-tunnel" model effectively halts the process of translation.[5]
-
This inhibition of protein synthesis is bacteriostatic, meaning it prevents the bacteria from multiplying, rather than directly killing them.[1]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway of this compound's inhibitory action on bacterial protein synthesis.
Caption: Signaling pathway of this compound's inhibitory action on bacterial protein synthesis.
Quantitative Data: Efficacy of Tylosin
The efficacy of Tylosin can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterium | Type | MIC (µg/mL) Range | Reference(s) |
| Staphylococcus aureus | Gram-positive | 0.5 - 2 | [8] |
| Streptococcus pyogenes | Gram-positive | 0.06 - 0.5 | |
| Clostridium perfringens | Gram-positive | 0.12 - 1 | |
| Mycoplasma gallisepticum | - | 0.015 - 0.12 | |
| Pasteurella multocida | Gram-negative | 1 - 8 | |
| Mannheimia haemolytica | Gram-negative | 2 - 8 |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
The elucidation of Tylosin's mode of action relies on several key experimental techniques.
Ribosome Binding Assay
This assay determines the affinity of Tylosin for the bacterial ribosome.
Principle: Radiolabeled or fluorescently labeled Tylosin is incubated with isolated bacterial ribosomes. The amount of bound antibiotic is then quantified to determine the binding affinity (dissociation constant, Kd).
Detailed Methodology:
-
Ribosome Isolation:
-
Bacterial cells (e.g., E. coli) are cultured to mid-log phase and harvested by centrifugation.
-
Cells are lysed by methods such as sonication or French press in a buffer containing MgCl₂, NH₄Cl, and a reducing agent.
-
The lysate is centrifuged to remove cell debris, and the supernatant containing ribosomes is collected.
-
Ribosomes are pelleted by ultracentrifugation and washed with a high-salt buffer to remove associated proteins.
-
The purified 70S ribosomes are resuspended in a suitable storage buffer.
-
-
Binding Reaction:
-
A constant concentration of isolated ribosomes (e.g., 50 nM) is incubated with varying concentrations of labeled Tylosin (e.g., ³H-Tylosin) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is filtered through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound Tylosin are retained on the membrane, while free Tylosin passes through.
-
The membrane is washed with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The data are then plotted (bound Tylosin vs. free Tylosin concentration) and analyzed using Scatchard analysis or non-linear regression to determine the Kd.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of Tylosin on the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a corresponding mRNA template. The inhibitory effect of Tylosin is measured by the reduction in the reporter protein signal.[9][10]
Detailed Methodology:
-
Preparation of Cell-Free Extract:
-
An E. coli strain (e.g., MRE600) is cultured and harvested.
-
The cells are lysed, and the S30 extract (supernatant after 30,000 x g centrifugation) is prepared, containing all the translational machinery.
-
-
In Vitro Translation Reaction:
-
The reaction mixture is prepared containing the S30 extract, an energy source (ATP, GTP), amino acids (one of which may be radiolabeled, e.g., ³⁵S-methionine), and the mRNA template for the reporter protein.
-
Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the antibiotic is also prepared.
-
The reactions are incubated at 37°C for a specific time (e.g., 60 minutes).
-
-
Quantification of Protein Synthesis:
-
If a radiolabeled amino acid is used, the synthesized proteins are precipitated with trichloroacetic acid (TCA), collected on a filter, and the radioactivity is measured.
-
If a reporter enzyme like luciferase is used, the appropriate substrate is added, and the resulting luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the control reaction. The IC₅₀ value (the concentration of Tylosin that causes 50% inhibition) can then be determined.
-
Workflow for Investigating the Mode of Action
The following diagram outlines a typical experimental workflow for characterizing the mode of action of a novel antibiotic suspected to be a protein synthesis inhibitor, using Tylosin as a model.
Caption: Experimental workflow for characterizing the mode of action of a protein synthesis inhibitor.
Conclusion
This compound's primary mode of action is the specific and high-affinity binding to the 50S subunit of the bacterial ribosome. This interaction leads to the obstruction of the nascent peptide exit tunnel, thereby inhibiting protein synthesis and resulting in a bacteriostatic effect. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is fundamental for the continued effective use of Tylosin and for the rational design of new antibiotics that can overcome emerging resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Tylosin Lactate's In Vitro Efficacy Against Mycoplasma Species: A Technical Guide
Introduction
Tylosin, a macrolide antibiotic produced by the fermentation of Streptomyces fradiae, is a crucial therapeutic agent in veterinary medicine for combating infections caused by Mycoplasma species.[1][2] These bacteria, lacking a cell wall, are inherently resistant to many common antibiotics but are susceptible to agents that target internal cellular processes. Tylosin exerts its bacteriostatic effect by inhibiting protein synthesis.[1] This technical guide provides an in-depth analysis of the in vitro activity of tylosin lactate against various pathogenic Mycoplasma species, offering researchers, scientists, and drug development professionals a consolidated resource on its mechanism of action, susceptibility data, and the standardized protocols for its evaluation.
Mechanism of Action
Tylosin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1][3] This binding event occurs within the peptide exit tunnel, effectively blocking the passage of newly synthesized peptide chains and interfering with peptide bond formation.[3] This disruption of protein production is critical to halting the growth and replication of susceptible bacteria. Resistance to tylosin can emerge through methylation of nucleotides in the 23S rRNA, specifically at positions G748 and A2058, which prevents the antibiotic from binding effectively to its ribosomal target.[3]
References
Basic physicochemical properties of Tylosin lactate powder
An In-depth Technical Guide to the Core Physicochemical Properties of Tylosin Lactate Powder
Introduction
Tylosin is a macrolide antibiotic produced as a fermentation product of Streptomyces fradiae.[1][2][3] It is utilized in veterinary medicine to treat a variety of bacterial infections and as a feed additive to promote growth in livestock.[1][3][4][5] Tylosin is a mixture of four primary components: Tylosin A, B (desmycosin), C (macrocin), and D (relomycin), with Tylosin A being the major and most active component, constituting approximately 90% of the mixture.[2][3] This guide focuses on the lactate salt of Tylosin, a formulation often used to enhance its solubility in water for administration. Understanding the fundamental physicochemical properties of this compound powder is critical for researchers, scientists, and drug development professionals in optimizing formulation, ensuring stability, and predicting its behavior in biological systems.
Core Physicochemical Properties
The key physicochemical characteristics of Tylosin and its lactate salt are summarized below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Appearance | White to buff-colored powder; light yellow powder | [2][6][7] |
| Molecular Formula | C49H83NO20 (for this compound) | [1][8] |
| Molecular Weight | 1006.19 g/mol | [1][8][9] |
| Melting Point | 128-137 °C (for Tylosin base) | [2][10][11] |
| pKa | 7.5 - 9.0 (general for macrolides); 7.73 (Tylosin) | [2][12] |
| Solubility | Water: Slightly soluble (base); esters are more soluble[6] | |
| Methanol: Freely soluble[2] | ||
| Ethanol, Acetone, Chloroform: Soluble[2][6] | ||
| Hexane: Almost insoluble[6] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail the protocols for measuring key parameters of this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is widely used to determine the melting point and purity of active pharmaceutical ingredients (APIs).[14][15]
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards such as indium and tin.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan to seal it. An empty, sealed aluminum pan is used as the reference.[16]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[14]
-
Thermal Program:
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Determination of Thermodynamic Solubility via Saturation Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[17] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[18]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of stoppered flasks or vials, each containing a specific solvent or buffer solution (e.g., water, phosphate buffers at various pH values).[18] It is crucial that undissolved solid remains visible.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17] Equilibrium is confirmed when at least two consecutive measurements of solubility over time are constant.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: For buffered solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[18]
Caption: Workflow for the Saturation Shake-Flask Solubility Test.
Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[19]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent.[19][20]
-
To maintain constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[19]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
If the compound is a base (like Tylosin), first acidify the solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).[20]
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[20] Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve, often by calculating the first or second derivative of the curve.[12]
-
Mechanism of Action: A Logical Relationship
Tylosin, as a macrolide antibiotic, functions by inhibiting protein synthesis in susceptible bacteria. This is not a complex signaling pathway but a direct interaction with a key cellular component. Its action is primarily bacteriostatic.[1]
Caption: Tylosin's Mechanism of Action on Bacterial Ribosomes.
References
- 1. medkoo.com [medkoo.com]
- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tylosin - Wikipedia [en.wikipedia.org]
- 4. Tylosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. This compound | C49H83NO20 | CID 6444601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tylosin | 1401-69-0 [amp.chemicalbook.com]
- 11. 1401-69-0 CAS MSDS (Tylosin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
The Genesis of a Veterinary Antibiotic: An In-depth Technical Guide to the Discovery of Tylosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin, a macrolide antibiotic with significant applications in veterinary medicine, was first introduced to the scientific community in 1961. This guide provides a comprehensive technical overview of its origins, from the initial discovery of the producing microorganism to the characterization of its antimicrobial properties and early production methods. The information presented herein is curated from seminal publications and foundational research, offering a detailed perspective for professionals in drug development and microbiology.
The Discovery: A Soil Screening Program Yields a Novel Antibiotic
The discovery of Tylosin was the result of a systematic soil screening program conducted at the Lilly Research Laboratories. A soil sample collected from Thailand yielded a previously uncharacterized strain of Streptomyces, which demonstrated significant antimicrobial activity. This strain was subsequently identified as a novel strain of Streptomyces fradiae and was deposited in the Northern Regional Research Laboratory culture collection as NRRL 2702 .[1][2][3]
Experimental Protocols: Isolation and Screening of Streptomyces fradiae NRRL 2702
The initial isolation and screening process followed a classical approach for antibiotic discovery from soil microorganisms.
Protocol 1: Isolation of Streptomyces fradiae NRRL 2702
-
Soil Sample Preparation: A soil sample from Thailand was suspended in sterile distilled water.
-
Serial Dilution: The soil suspension was serially diluted to reduce the microbial population to a countable number.
-
Plating: Aliquots of the dilutions were plated onto a suitable agar medium for the selective growth of Actinomycetes.
-
Incubation: Plates were incubated under conditions favorable for the growth of Streptomyces species (typically 28-30°C for 7-14 days).
-
Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelium) were selected for further investigation.
-
Pure Culture Isolation: Selected colonies were streaked onto fresh agar plates to obtain pure cultures.
-
Antimicrobial Activity Screening: Pure isolates were then tested for their ability to produce antimicrobial substances, commonly using a cross-streaking method against a panel of test organisms. The isolate designated NRRL 2702 showed a broad spectrum of activity and was selected for further study.
Fermentation and Production
Initial studies focused on establishing optimal fermentation conditions for the production of Tylosin by S. fradiae NRRL 2702.
Fermentation Medium
The early research identified a nutrient-rich medium to support the growth of S. fradiae and the production of Tylosin. The key components included:
-
Carbon Source: Dextrose
-
Nitrogen Source: Soybean meal, corn steep liquor
-
Minerals: Calcium carbonate and other inorganic salts
Table 1: Early Fermentation Medium Composition for Tylosin Production
| Component | Purpose |
| Dextrose | Primary carbon and energy source |
| Soybean Meal | Source of organic nitrogen and amino acids |
| Corn Steep Liquor | Rich source of vitamins, minerals, and nitrogen |
| Calcium Carbonate | pH buffering agent |
| Inorganic Salts | Provide essential minerals for growth and metabolism |
Fermentation Process
The fermentation was carried out in submerged culture in shake flasks and later scaled up to larger fermentors.
Protocol 2: Shake Flask Fermentation for Tylosin Production
-
Inoculum Preparation: A vegetative inoculum of S. fradiae NRRL 2702 was prepared by growing the organism in a suitable seed medium.
-
Production Stage: The production medium was inoculated with the seed culture.
-
Incubation: The flasks were incubated on a rotary shaker at a controlled temperature (typically 28-30°C) for a period of 5 to 7 days.
-
Monitoring: The fermentation broth was periodically assayed for antibiotic activity.
Early reports on fermentation yields were not extensively detailed in the initial publications, but subsequent optimization efforts have led to significant increases in Tylosin titers.
Physicochemical Properties and Structure
The active compound, named Tylosin, was isolated and purified from the fermentation broth. Its physicochemical properties were characterized to establish its novelty and chemical nature.
Table 2: Physicochemical Properties of Tylosin
| Property | Value |
| Appearance | White, crystalline solid |
| Molecular Formula | C46H77NO17 |
| Molecular Weight | 916.1 g/mol [4] |
| Melting Point | 128-132 °C |
| Solubility | Soluble in lower alcohols, esters, and ketones; sparingly soluble in water. |
| Optical Rotation | [α]D25 = -46° (c=2 in methanol) |
The complex structure of Tylosin was elucidated by Morin et al. and was identified as a macrolide antibiotic, characterized by a large lactone ring to which three sugars are attached: mycarose, mycaminose, and mycinose.
Antimicrobial Spectrum
Tylosin was found to possess a broad spectrum of activity, particularly against Gram-positive bacteria and certain Gram-negative bacteria. The initial microbiological studies by McGuire et al. in 1961 provided the first quantitative data on its in vitro efficacy.
Table 3: Minimum Inhibitory Concentrations (MIC) of Tylosin against Various Bacteria (from McGuire et al., 1961)
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - >128 |
| Streptococcus pyogenes | 0.2 - 1.6 |
| Streptococcus pneumoniae | 0.2 - 0.8 |
| Corynebacterium diphtheriae | 0.1 - 0.4 |
| Bacillus subtilis | 0.2 - 0.8 |
| Clostridium perfringens | 0.8 - 3.1 |
| Haemophilus influenzae | 3.1 - 12.5 |
| Neisseria catarrhalis | 0.8 - 3.1 |
| Escherichia coli | >100 |
| Salmonella typhi | >100 |
| Pseudomonas aeruginosa | >100 |
Note: The data presented is a summary from early publications and may vary from more recent findings.
Visualizing the Discovery and Production Workflow
The following diagrams illustrate the key processes in the discovery and initial production of Tylosin.
Caption: Workflow of Tylosin Discovery and Initial Production.
Caption: Overview of the Early-Stage Tylosin Fermentation Process.
Conclusion
The discovery of Tylosin from a soil isolate of Streptomyces fradiae represents a significant milestone in the development of veterinary antibiotics. The foundational work by researchers at Eli Lilly in the early 1960s laid the groundwork for its large-scale production and widespread use in animal health. This technical guide has summarized the key findings from the initial discovery, including the isolation of the producing organism, early fermentation and purification strategies, and the initial characterization of its potent antimicrobial activity. This historical and technical perspective provides valuable insights for contemporary researchers in the ongoing quest for novel antimicrobial agents.
References
- 1. Streptomyces fradiae M48-E2724 | DSM 41757, ATCC 19609, NRRL B-2702 | BacDiveID:15203 [bacdive.dsmz.de]
- 2. Streptomyces fradiae | Type strain | DSM 40063, ATCC 10745, ATCC 19760, CBS 498.68, ETH 13363, ETH 13472, ETH 28510, IFO 12773, IMRU 3535, ISP 5063, JCM 4133, JCM 4579, NBRC 12773, NCIB 8233, NRRL B-1195, RIA 1040, BCRC 12196, CCM 3174, CECT 3197, CGMCC 4.0576, HAMBI 965, HUT 6095, IFM 1030, IFO 3439, IFO 3718, IMET 42051, IMI 61202, KCTC 9760, MTCC 321, NBIMCC 2443, NBRC 3439, NBRC 3718, NCIMB 11005, NCIMB 8233, PCM 2330, RIA 97, VKM Ac-150, VKM Ac-151, VKM Ac-152, VKM Ac-764 | BacDiveID:15172 [bacdive.dsmz.de]
- 3. New macrolide antibiotics produced by mutants from Streptomyces fradiae NRRL 2702 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
Preliminary Studies on the Anti-inflammatory Effects of Tylosin Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylosin, a macrolide antibiotic primarily used in veterinary medicine, has demonstrated potential immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary research on the anti-inflammatory effects of Tylosin lactate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to guide future research endeavors.
Introduction
Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] While its primary application is in the treatment and control of bacterial infections in livestock, emerging evidence suggests that tylosin, like other macrolides, possesses anti-inflammatory capabilities independent of its antimicrobial activity.[2] These effects are thought to be mediated through the modulation of key inflammatory pathways and the production of cytokines.[1][3] this compound, a salt of tylosin, is noted for its solubility in water.[4] This guide focuses on the existing preliminary data concerning the anti-inflammatory effects of tylosin, with a particular emphasis on studies that provide a foundation for understanding the potential of this compound as an immunomodulatory agent.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from in vitro studies on the effects of tylosin on inflammatory markers. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.
Table 1: Effect of Tylosin on Pro-inflammatory Mediators and Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Tylosin Concentration (µg/mL) | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | 10 | Significant Decrease | [3][5] |
| 20 | Significant Decrease | [3][5] | |
| Prostaglandin E₂ (PGE₂) | 10 | Significant Decrease | [3][5] |
| 20 | Significant Decrease | [3][5] | |
| Tumor Necrosis Factor-α (TNF-α) | 10 | Significant Decrease | [3][5] |
| 20 | Significant Decrease | [3][5] | |
| Interleukin-1β (IL-1β) | 10 | Significant Decrease | [3][5] |
| 20 | Significant Decrease | [3][5] | |
| Interleukin-6 (IL-6) | 10 | Significant Decrease | [3][5] |
| 20 | Significant Decrease | [3][5] |
Table 2: Effect of Tylosin on Anti-inflammatory Cytokine in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Tylosin Concentration (µg/mL) | Outcome | Reference |
| Interleukin-10 (IL-10) | 10 | Increased Production | [3][5] |
| 20 | Increased Production | [3][5] |
Table 3: Effect of Tylosin on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Gene | Tylosin Concentration (µg/mL) | Outcome | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | 10 | Significantly Reduced | [3][5] |
| 20 | Significantly Reduced | [3][5] | |
| Cyclooxygenase-2 (COX-2) | 10 | Significantly Reduced | [3][5] |
| 20 | Significantly Reduced | [3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol describes the use of the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory effects of this compound following stimulation with lipopolysaccharide (LPS).[6][7]
Experimental Workflow
In Vitro Experimental Workflow
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]
-
Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatant are quantified using specific sandwich ELISA kits according to the manufacturer's instructions.[8][9][10]
-
Western Blot for iNOS and COX-2: Cell lysates are collected and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS and COX-2 to determine protein expression levels.[11][12][13]
In Vivo LPS-Induced Inflammation Model
This protocol outlines a general procedure for inducing systemic inflammation in rodents to evaluate the in vivo anti-inflammatory efficacy of this compound.[5][14][15]
Experimental Workflow
In Vivo Experimental Workflow
Materials:
-
Laboratory rodents (e.g., BALB/c mice or Wistar rats)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
ELISA kits for relevant cytokines
Procedure:
-
Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, LPS-treated, and this compound plus LPS-treated groups.
-
Drug Administration: The treatment group receives this compound at predetermined doses, typically via intraperitoneal or oral administration.
-
Inflammation Induction: After a set period (e.g., 1 hour), inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).[15]
-
Sample Collection: At various time points post-LPS injection, blood samples are collected for serum cytokine analysis. Tissues (e.g., lung, liver) may also be harvested for histopathological examination.[2]
-
Analysis: Serum cytokine levels are measured by ELISA. Tissues can be analyzed for inflammatory cell infiltration and damage.
Implicated Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16] Studies on tylosin and its derivatives suggest that their anti-inflammatory effects are at least partially due to the suppression of NF-κB activation.[17]
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of cascades of protein kinases, including ERK, JNK, and p38, that are activated by inflammatory stimuli and lead to the activation of transcription factors like AP-1. While direct evidence for this compound's effect on this pathway is limited, other macrolides and lactate itself have been shown to modulate MAPK signaling.[18][19]
Potential MAPK Pathway Modulation
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines.[20][21] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[22] Given that tylosin modulates cytokine production, it may indirectly influence JAK-STAT signaling. Furthermore, lactate has been shown to interact with this pathway.[23]
Potential Indirect JAK-STAT Modulation
Conclusion and Future Directions
The preliminary evidence strongly suggests that tylosin possesses significant anti-inflammatory properties, primarily demonstrated through the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines in vitro. The suppression of the NF-κB signaling pathway appears to be a key mechanism of action. While the direct effects of this compound on the MAPK and JAK-STAT pathways require further investigation, the existing literature on macrolides and lactate provides a rationale for exploring these connections.
Future research should focus on:
-
Conducting studies specifically with this compound to confirm and expand upon the findings reported for other forms of tylosin.
-
Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and JAK-STAT signaling cascades.
-
Performing comprehensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.
-
Investigating the potential synergistic or additive anti-inflammatory effects of this compound when combined with other therapeutic agents.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the promising anti-inflammatory potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. h-h-c.com [h-h-c.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide-Induced Systemic Inflammation in the Neonatal Period Increases Microglial Density and Oxidative Stress in the Cerebellum of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Protocol Griess Test [protocols.io]
- 18. Differential immune-stimulatory effects of LTAs from different lactic acid bacteria via MAPK signaling pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]
- 20. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Jak-STAT signaling pathways in cells of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Elimination of Mycoplasma in Cell Culture using Tylosin Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with infection rates estimated to be between 10% and 85% of cell lines.[1] These small, wall-less bacteria can significantly alter the physiological and biochemical properties of cultured cells, leading to unreliable experimental results and compromised product quality.[1] Mycoplasma can affect a wide range of cellular functions, including proliferation, metabolism, and signaling pathways.[2][3] Due to their lack of a cell wall, they are resistant to common antibiotics like penicillin.[4] Tylosin, a macrolide antibiotic, is an effective agent against mycoplasma.[5] It acts by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[6][7] This document provides a detailed protocol for the detection and elimination of mycoplasma in cell cultures using Tylosin lactate.
Data Presentation
The following tables summarize the effective concentrations of Tylosin and other common anti-mycoplasma agents, as well as the Minimum Inhibitory Concentrations (MIC) for Tylosin against specific mycoplasma species.
Table 1: Recommended Concentrations for Anti-Mycoplasma Antibiotics
| Antibiotic | Recommended Concentration | Treatment Duration | Notes |
| Tylosin | 250 µg/mL [8] | 12 days (followed by Minocycline) [8] | Effective in combination therapy; reported as non-cytotoxic at this concentration in Vero cells.[8] |
| Plasmocin™ | 25 µg/mL[9] | 1-2 weeks[9] | A combination of a macrolide and a fluoroquinolone.[1] |
| BM-Cyclin | 10 µg/mL (Tiamulin) / 5 µg/mL (Minocycline) | 21 days (alternating cycles) | Contains a macrolide and a tetracycline.[5] |
| Ciprofloxacin | 10 µg/mL[10] | 2 weeks[10] | A fluoroquinolone antibiotic. |
| Mycoplasma Removal Agent (MRA) | 0.5 µg/mL | 7 days | A quinolone derivative. |
Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma Species
| Mycoplasma Species | MIC Range / Value | Reference |
| Mycoplasma bovis | 0.06 - 4 µg/mL | [6] |
| Mycoplasma gallisepticum | MIC₅₀: 0.5 µg/mL, MIC₉₀: 2 µg/mL | [1] |
Experimental Protocols
Protocol 1: Mycoplasma Detection
Regular testing for mycoplasma is crucial. It is recommended to test cell cultures every 1-2 months, especially when using antibiotics that may mask low-level contamination. Two common and reliable methods for detection are PCR and DAPI staining.
A. Polymerase Chain Reaction (PCR) Method
PCR is a highly sensitive and specific method for detecting mycoplasma DNA in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Sterile microcentrifuge tubes
-
PCR master mix (containing Taq DNA polymerase, dNTPs)
-
Mycoplasma-specific primers
-
Nuclease-free water
-
Positive control (mycoplasma DNA)
-
Negative control (sterile water or medium)
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Culture cells to approximately 80-100% confluency. For optimal detection, allow the cells to remain in the same culture medium for at least 3-5 days after reaching confluency.[10]
-
Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[10]
-
To release DNA, heat the supernatant at 95°C for 5 minutes.[7]
-
Centrifuge the sample to pellet any cellular debris.[9][11] Use the supernatant as the template for the PCR reaction.
-
Prepare the PCR reaction mix in a PCR tube or plate. A typical reaction includes the PCR master mix, forward and reverse primers, nuclease-free water, and the sample supernatant.[10]
-
Include a positive control (known mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
-
Place the reactions in a thermal cycler and run a program with the following general parameters:
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the sample lane indicates mycoplasma contamination.[9]
B. DAPI Staining Method
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA. This method allows for the visualization of mycoplasma DNA as distinct fluorescent particles in the cytoplasm of the host cells.
Materials:
-
Cells cultured on glass coverslips or glass-bottom dishes
-
4% Paraformaldehyde (PFA) solution
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells to 50-70% confluency on a glass coverslip or a glass-bottom dish.[12]
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4]
-
Wash the cells twice with PBS.[4]
-
Add the DAPI staining solution to the cells and incubate for 15 minutes at 37°C in the dark.[12][13]
-
Wash the cells 2-3 times with PBS to remove excess DAPI.[4]
-
Mount the coverslip on a microscope slide with mounting medium.
-
Observe the cells under a fluorescence microscope. Uncontaminated cells will show bright blue fluorescence only in the nuclei. Mycoplasma-contaminated cells will exhibit small, distinct blue fluorescent dots or filaments in the cytoplasm and intercellular spaces.[12]
Protocol 2: Mycoplasma Elimination with this compound
This protocol is based on a published study demonstrating the effective elimination of Mycoplasma orale II from Vero cells.[8] It is recommended to test a small, non-critical batch of cells first to assess for any potential cytotoxicity in your specific cell line.
Materials:
-
Mycoplasma-contaminated cell culture
-
This compound (or a suitable salt like Tylosin tartrate)
-
Minocycline
-
Complete cell culture medium
-
Sterile water or PBS for stock solution preparation
Procedure:
Phase 1: Tylosin Treatment
-
Prepare a stock solution of Tylosin. The solubility of various Tylosin salts is high in water.
-
Culture the mycoplasma-contaminated cells in their standard growth medium supplemented with 250 µg/mL of Tylosin .[8]
-
Continue to culture the cells for 12 days , passaging them as needed. At each passage, and every 2-3 days for non-passaged cultures, replace the medium with fresh medium containing 250 µg/mL of Tylosin.
Phase 2: Minocycline Treatment
-
After the 12-day Tylosin treatment, wash the cells twice with sterile PBS.
-
Culture the cells in their standard growth medium supplemented with 5 µg/mL of Minocycline .[8]
-
Continue to culture the cells for 10 days , replacing the medium with fresh, Minocycline-containing medium every 2-3 days and during passaging.
Phase 3: Recovery and Re-testing
-
After the complete 22-day antibiotic treatment, wash the cells thoroughly with sterile PBS.
-
Culture the cells in antibiotic-free medium for at least two weeks . This allows any residual, non-eradicated mycoplasma to grow to a detectable level.
-
Re-test the cell culture for mycoplasma using a sensitive method like PCR.
-
If the test is negative, the cell line can be considered cleared of mycoplasma. It is advisable to perform another test after an additional 2-4 weeks of culture to confirm eradication.
-
If the test is positive, a more aggressive treatment with different antibiotics may be necessary, or the cell line should be discarded to prevent cross-contamination.
Visualizations
Signaling Pathways Affected by Mycoplasma
Mycoplasma infection can significantly disrupt host cell signaling, notably by activating the pro-inflammatory NF-κB pathway and inhibiting the p53 tumor suppressor pathway, which can affect cell cycle regulation and apoptosis.[2][3][14]
Caption: Impact of Mycoplasma on NF-κB and p53 Signaling Pathways.
Experimental Workflow for Mycoplasma Elimination
The logical flow for identifying and eliminating mycoplasma contamination involves a cycle of testing, treatment, and re-verification.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized PCR-based Detection of Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portals.broadinstitute.org [portals.broadinstitute.org]
- 11. media.tghn.org [media.tghn.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Detection of Mycoplasma contamination by indirect DNA DAPI staining [bio-protocol.org]
- 14. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Sterile Stock Solution of Tylosin Lactate
Introduction
Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is primarily active against Gram-positive bacteria and a limited range of Gram-negative bacteria.[1][2] In laboratory settings, Tylosin is often used in cell culture to prevent microbial contamination and in various research applications to study bacterial resistance and protein synthesis. Tylosin lactate, a salt of Tylosin, is utilized for its improved solubility in aqueous solutions.[3]
Proper preparation of a sterile, stable stock solution is critical to ensure its efficacy and to avoid introducing contaminants into experimental systems. As Tylosin is a heat-labile molecule, methods such as autoclaving are unsuitable for sterilization.[4][5][6] The following protocol outlines the standard procedure for preparing a sterile stock solution of this compound using sterile filtration.
Physicochemical and Handling Properties of this compound
Quantitative data and handling guidelines for this compound are summarized below for easy reference.
| Property | Data | Reference(s) |
| Molecular Formula | C49H83NO20 | [1][7] |
| Molecular Weight | 1006.19 g/mol | [1][7] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO. Tylosin tartrate, a related salt, is highly soluble in water (200 mg/mL) and DMSO (300 mg/mL). | [1][8][9] |
| Powder Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. | [1][8] |
| Stock Solution Storage | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. Avoid freeze-thaw cycles. | [1] |
| Stability in Solution | Stability is pH and temperature-dependent. Degradation occurs in acidic, neutral, and alkaline aqueous solutions. | [10][11] |
Experimental Protocol: Preparation of a 100 mg/mL Sterile Stock Solution
This protocol provides a method for preparing a sterile stock solution of this compound at a concentration of 100 mg/mL. Adjustments to the mass of this compound and solvent volume can be made to achieve different desired concentrations.
Materials and Equipment:
-
This compound powder
-
Sterile, deionized, and purified water (e.g., water for injection or cell culture grade water)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Sterile disposable syringes (e.g., 10 mL or 20 mL)
-
Sterile syringe filters with a 0.22 µm pore size (ensure filter membrane is compatible with the solvent)
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
-
Pipettor and sterile pipette tips
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform Calculations:
-
To prepare 10 mL of a 100 mg/mL stock solution, you will need:
-
10 mL * 100 mg/mL = 1000 mg (1.0 g) of this compound powder.
-
-
-
Weighing this compound:
-
Work within a clean, draft-free environment.
-
Using a calibrated analytical balance, carefully weigh 1.0 g of this compound powder on sterile weighing paper or directly into a sterile conical tube.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water to the tube.
-
Cap the tube tightly and vortex at a medium speed until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution, but avoid prolonged heating.
-
Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.
-
-
Sterile Filtration:
-
Perform all subsequent steps within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Unpack a sterile syringe and a 0.22 µm sterile syringe filter.
-
Draw the this compound solution into the syringe.
-
Attach the sterile syringe filter to the tip of the syringe.
-
Dispense the solution through the filter into a new sterile 50 mL conical tube. Apply slow, steady pressure to the syringe plunger to avoid damaging the filter membrane. This step removes any potential bacterial contaminants.[4][12]
-
-
Aliquoting and Storage:
-
Using a sterile pipette, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-blocking microcentrifuge tubes or cryovials. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound ("this compound"), the concentration (100 mg/mL), the preparation date, and your initials.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage (months to years), store the aliquots at -20°C.[1] Always protect the solution from light.[13]
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing the sterile stock solution.
Caption: Workflow for preparing sterile this compound stock solution.
Caption: Logical relationship of components in the sterilization process.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. What Is The Best Sterilization Method In Microbiology? Match The Method To Your Material For Optimal Results - Kintek Solution [kindle-tech.com]
- 5. brainly.com [brainly.com]
- 6. Types of Sterilization (Steam, Dry Heat, EtO) | Beta Star [betastar.com]
- 7. This compound | C49H83NO20 | CID 6444601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tylosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104774230A - Method for improving stability of tylosin phosphate - Google Patents [patents.google.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Tylosin | VCA Animal Hospitals [vcahospitals.com]
Recommended concentration of Tylosin lactate for preventing cell culture contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tylosin lactate as a highly effective agent for the prevention and elimination of Mycoplasma and other susceptible bacterial contaminants in mammalian cell cultures.
Introduction
Tylosin is a macrolide antibiotic derived from Streptomyces fradiae. It acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Its primary application in cell culture is the control of Mycoplasma contamination, a common and often undetected issue that can significantly alter cell physiology and experimental outcomes. This compound is a water-soluble salt of tylosin, making it convenient for use in cell culture media.
Data Summary
The following tables summarize the recommended concentrations and reported efficacy of this compound.
Table 1: Recommended Concentrations of this compound
| Application | Recommended Concentration (µg/mL) | Notes |
| Routine Prevention | 8 - 10 | This concentration is recommended for the routine prevention of Mycoplasma contamination in cell cultures. It is generally well-tolerated by most cell lines. A commercially available sterile solution provides a final concentration of 8 µg/mL when diluted 1:1000. |
| Mycoplasma Elimination | 250 | Used in a combination therapy protocol for the elimination of existing Mycoplasma infections. This higher concentration is typically used for a defined treatment period.[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin Against Mycoplasma Species
| Mycoplasma Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. bovis | 0.06 - 4 | - | - |
| M. gallisepticum | - | 4 | 8 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 3: Cytotoxicity of Tylosin
| Cell Line | Concentration Range Tested (µg/mL) | Observed Effect |
| Vero | 250 | Not deleterious for cell growth during a 12-day treatment.[1] |
| Chinese Hamster Ovary (CHO) | 100 - 1500 | No evidence of chromosomal aberrations.[2] |
| Mouse Lymphoma L5178Y | 10 - 1000 | Weak cytotoxic effect observed.[2] |
| Murine Macrophages (RAW264.7) | 10 - 20 | Dose-dependent inhibition of nitric oxide and prostaglandin E2 generation.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of sterile water or PBS to achieve a stock solution concentration of 10 mg/mL.
-
Vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Routine Prevention of Mycoplasma Contamination
-
Materials:
-
This compound stock solution (10 mg/mL)
-
Complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the complete cell culture medium to a final concentration of 8-10 µg/mL. For example, to achieve a final concentration of 10 µg/mL, add 1 µL of the 10 mg/mL stock solution to each mL of cell culture medium.
-
Use this medium for all subsequent cell culture maintenance.
-
Protocol 3: Elimination of Mycoplasma Contamination
This protocol is based on a published method and involves a combination therapy.[1]
-
Materials:
-
This compound stock solution (e.g., 25 mg/mL)
-
Minocycline stock solution (e.g., 0.5 mg/mL)
-
Complete cell culture medium
-
-
Procedure:
-
Culture the contaminated cells in medium supplemented with this compound at a final concentration of 250 µg/mL for 12 days. Change the medium with fresh this compound-containing medium every 2-3 days.
-
After the 12-day treatment with Tylosin, culture the cells in medium supplemented with Minocycline at a final concentration of 5 µg/mL for 10 days. Change the medium with fresh Minocycline-containing medium every 2-3 days.
-
After the complete treatment, culture the cells in antibiotic-free medium for at least two weeks.
-
Test for the presence of Mycoplasma using a reliable detection method (e.g., PCR-based assay).
-
Protocol 4: Determining the Optimal Non-Toxic Working Concentration (Kill Curve Assay)
This protocol helps to determine the highest concentration of this compound that is not toxic to a specific cell line.
-
Materials:
-
The mammalian cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
24-well or 96-well cell culture plates
-
Cell viability assay (e.g., Trypan Blue, MTT, or LDH assay)[4]
-
-
Procedure:
-
Seed the cells in a 24-well or 96-well plate at a density that will allow for growth over the course of the experiment.
-
Allow the cells to adhere and resume proliferation (typically 24 hours).
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 5, 10, 25, 50, 100, 250, and 500 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a no-antibiotic control.
-
Incubate the cells for a period equivalent to 2-3 passages.
-
At the end of the incubation period, assess cell viability using a chosen method.
-
The optimal non-toxic working concentration is the highest concentration that does not significantly reduce cell viability compared to the no-antibiotic control.
-
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Mycoplasma
This protocol is a modification of the broth microdilution method to determine the MIC of this compound against a specific Mycoplasma isolate.
-
Materials:
-
Mycoplasma isolate
-
Mycoplasma broth medium (e.g., SP4)
-
This compound stock solution
-
Sterile 96-well plates
-
Phenol red indicator (often included in Mycoplasma broth)
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in Mycoplasma broth in a 96-well plate. The concentration range should bracket the expected MIC.
-
Inoculate each well with a standardized suspension of the Mycoplasma isolate (typically 10⁴-10⁵ color changing units/mL).
-
Include a positive control (Mycoplasma with no antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at 37°C.
-
Observe the plate daily for a color change of the phenol red indicator in the positive control well (from red to yellow), which indicates Mycoplasma growth and metabolism.
-
The MIC is the lowest concentration of this compound that prevents the color change.
-
Stability of this compound
Tylosin is most stable in solution at a pH of approximately 9.0.[5] Its stability decreases at higher temperatures. In aqueous solution at a pH between 5.7 and 6.7, Tylosin tartrate is stable for at least one month at 22°C.[6] For cell culture applications, it is recommended to prepare fresh media with this compound or to use media supplemented with the antibiotic within a few weeks when stored at 4°C. Stock solutions are best stored frozen at -20°C in single-use aliquots.
Visualizations
Mechanism of Action of Tylosin
Caption: Tylosin inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit.
Experimental Workflow: Mycoplasma Elimination
Caption: Workflow for the elimination of Mycoplasma contamination using a sequential treatment of Tylosin and Minocycline.
Logical Relationship: Prevention vs. Elimination
Caption: Decision-making for the use of this compound based on the Mycoplasma status of the cell culture.
References
- 1. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Lactate dehydrogenase release assay from Vero cells to distinguish verotoxin producing Escherichia coli from non-verotoxin producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of Tylosin Lactate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin is a macrolide antibiotic used in veterinary medicine with a broad spectrum of activity against Gram-positive bacteria.[1][2] In rodent studies, the oral administration of tylosin is a common requirement for pharmacokinetic, toxicological, and efficacy evaluations. Tylosin lactate, as a salt form of tylosin, is utilized for these purposes. This document provides detailed application notes and protocols for the preparation and oral administration of this compound formulations in rodent models.
Data Presentation
Pharmacokinetic Parameters of Tylosin in Rodents Following Oral Administration
The following table summarizes key pharmacokinetic parameters of tylosin in rats after oral administration of different tylosin forms. This data can serve as a reference for study design and interpretation.
| Parameter | Tylosin Form | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Species | Reference |
| Peak Serum Level | Tylosin Base or Tartrate | 50 | < 1.0 | 1-2 | Not Reported | Rat | [1] |
| Peak Serum Level | Tylosin Base | 20, 50, 100 | ~0.5 - 1.1 | 2 | Not Reported | Rat | |
| Peak Plasma Concentration | Tylosin Tartrate | 30 | 2.4 | ~1.5 | 22.5 | Pig | [1] |
Note: Data for this compound specifically in rodents is limited in publicly available literature. The data for tylosin base and tartrate are presented as comparators.
Acute Toxicity of Tylosin Formulations in Rodents
This table provides a summary of the acute oral toxicity of various tylosin formulations in rodents.
| Tylosin Form | Species | Sex | Route | LD50 (mg/kg b.w.) | Reference |
| Tylosin Phosphate | Mouse | F | Oral | > 6200 | [1] |
| Tylosin Base | Mouse | - | Oral | > 5000 | [1] |
| This compound | Mouse | F | i.p. | 492.5 | [1] |
| Tylosin Tartrate | Mouse | - | Oral | > 6200 | [1] |
| Tylosin Phosphate | Rat | M | Oral | > 6200 | [1] |
| Tylosin Base | Rat | - | Oral | > 5000 | [1] |
| Tylosin Tartrate | Rat | - | Oral | > 6200 | [1] |
Note: The LD50 for oral administration of this compound in rodents was not explicitly found; however, the intraperitoneal (i.p.) value for mice is included for reference. Generally, oral LD50 values for tylosin salts are very high, indicating low acute toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution
This protocol describes the preparation of a this compound solution for oral gavage in rodents.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
pH meter
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
Sterile storage vials
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents), calculate the required concentration of the this compound solution.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add the weighed this compound powder to a sterile beaker containing a magnetic stir bar.
-
Add approximately 80% of the final required volume of sterile, purified water.
-
Stir the solution on a magnetic stirrer until the powder is completely dissolved. Tylosin salts are generally soluble in water.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution. Tylosin solutions are most stable at a pH between 4 and 9.
-
If necessary, adjust the pH to within this range using a suitable buffer (e.g., a citrate or phosphate buffer). However, for many acute studies, a simple aqueous solution is sufficient.
-
-
Final Volume Adjustment: Add sterile, purified water to reach the final desired volume and mix thoroughly.
-
Sterilization (Optional): For studies requiring a sterile formulation, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution in sterile, light-protected vials at 2-8°C. The stability of aqueous tylosin solutions can be affected by temperature and light. It is recommended to prepare fresh solutions for each experiment or validate the stability for longer storage.
Protocol 2: Oral Administration by Gavage in Mice and Rats
This protocol details the standard procedure for oral gavage in rodents.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (for mice: 18-20 gauge, 1.5 inches with a rounded tip; for rats: 16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the animal to determine the correct dosing volume.
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head and prevent biting.
-
For rats, restrain the animal by firmly holding it over the shoulders and back.
-
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle with a permanent marker or tape.
-
Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is inserted to the predetermined depth, slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Visualization of Experimental Workflow
Diagram 1: Workflow for this compound Oral Formulation and Administration
Caption: Workflow for preparing and administering this compound.
Diagram 2: Logical Flow for a Rodent Pharmacokinetic Study
Caption: Logical flow of a typical rodent pharmacokinetic study.
References
In Vivo Administration Protocol for Tylosin Lactate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tylosin is a macrolide antibiotic used in veterinary medicine to treat a variety of infections.[1] It is effective against most Gram-positive bacteria and mycoplasmas, with limited activity against Gram-negative bacteria.[1] Tylosin lactate, a salt of tylosin, is used in various formulations for in vivo administration in animal models for pharmacokinetic, toxicological, and efficacy studies. This document provides detailed protocols for the preparation and administration of this compound in common laboratory animal models, specifically mice and rats.
Mechanism of Action: Tylosin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[2] Beyond its antimicrobial properties, tylosin has demonstrated immunomodulatory effects, influencing cytokine production.[3][4]
Formulation and Vehicle Selection: this compound's solubility and the desired route of administration will dictate the choice of vehicle. For oral gavage, aqueous vehicles are often suitable. For parenteral routes like intraperitoneal injection, sterile isotonic solutions are necessary to ensure biocompatibility and minimize irritation. A common formulation for injectable tylosin solutions involves a mixture of propylene glycol and water for injection.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of Tylosin salts in various animal models.
Table 1: Acute Toxicity of Tylosin Salts [6]
| Species | Route | Tylosin Salt | LD50 (mg/kg) |
| Mouse | Oral | Tylosin Phosphate | >6200 |
| Mouse | Oral | Tylosin Base | >5000 |
| Mouse | Intraperitoneal | Tylosin Phosphate | 492.5 |
| Mouse | Intraperitoneal | Tylosin Base | 594.1 |
| Rat | Oral | Tylosin Phosphate | >6200 |
| Rat | Oral | Tylosin Base | >5000 |
| Rat | Intraperitoneal | Tylosin Phosphate | 1001 |
Table 2: Pharmacokinetic Parameters of Tylosin Salts (Oral Administration)
| Species | Tylosin Salt | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |
| Rat | Tylosin Base | 50 | < 1.0 | 1-2 | Not Reported | [6] |
| Rat | Tylosin Tartrate | 50 | < 1.0 | 1-2 | Not Reported | [6] |
| Chicken | Tylosin Base | 50 | 3.40 | 1.08 | 90.29 | [7] |
| Pig | Tylosin Phosphate | 50 | Not Reported | 1 | Not Reported | [6] |
Table 3: Recommended Dosages for Tylosin Salts in Different Animal Models
| Animal Model | Administration Route | Recommended Dose (mg/kg) | Frequency | Duration | Reference |
| Mice | Oral (in-feed) | Varies with study design | Daily | Varies with study design | [8] |
| Mice | Intraperitoneal | 10 - 500 | Single dose | Varies with study design | [3] |
| Rats | Oral Gavage | 0.005 - 200 | Daily | Up to 6 weeks | [9] |
| Rats | In-feed | 50 | Daily | 1 year | [6] |
| Poultry | Subcutaneous | 25 | Once daily | 1 day | [10] |
| Poultry | Drinking Water | 75 | Daily | Varies with study design | [11] |
| Calves | Intramuscular | 10 | Daily | 5 days | [12] |
| Pigs | Intramuscular | 10 | Daily | 3 days | [13] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Gavage Solution Preparation:
-
Vehicle: Sterile water, phosphate-buffered saline (PBS), or a 0.5% methylcellulose solution can be used as a vehicle.
-
Procedure:
-
Determine the required concentration of this compound based on the desired dosage and a standard administration volume (e.g., 10 mL/kg for mice).[14]
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the vehicle while vortexing or stirring until the powder is completely dissolved.
-
Ensure the final solution is clear and free of particulates. Prepare fresh daily.
-
2. Intraperitoneal (IP) Injection Solution Preparation:
-
Vehicle: A sterile solution of propylene glycol and water for injection is a suitable vehicle.[5] A common ratio is 50% propylene glycol in water.[5]
-
Procedure:
-
Determine the desired concentration of this compound.
-
Dissolve the this compound powder in propylene glycol with continuous stirring.[5]
-
Add water for injection to reach the final volume and concentration.[5]
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.
-
Administration Protocols
1. Oral Gavage Administration in Mice and Rats:
-
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[15]
-
Syringes.
-
Prepared this compound solution.
-
-
Procedure:
-
Accurately weigh the animal to determine the correct volume of the dosing solution.
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administer the solution slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (IP) Injection in Mice and Rats:
-
Materials:
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats).[14]
-
Prepared sterile this compound solution.
-
-
Procedure:
-
Weigh the animal to calculate the required injection volume. The maximum recommended IP injection volume is typically 10 mL/kg.[14]
-
Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Insert the needle at a 30-40° angle with the bevel facing up.[14]
-
Aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: Immunomodulatory effects of Tylosin on cytokine production.
References
- 1. Tylosin - Wikipedia [en.wikipedia.org]
- 2. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 3. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental immunology Effect of tylosin and prebiotics on the level of cytokines and lymphocyte immunophenotyping parameters in calves [termedia.pl]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]
- 7. Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens [scirp.org]
- 8. Effects of the Antibiotics Growth Promoter Tylosin on Swine Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. products.kela.health [products.kela.health]
- 11. Tylosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 12. fao.org [fao.org]
- 13. dutchfarmint.com [dutchfarmint.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Compatibility of Cell Culture Media with Tylosin Lactate Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin is a macrolide antibiotic primarily used in veterinary medicine to treat infections caused by Gram-positive bacteria and Mycoplasma.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While its primary application is antimicrobial, there is growing interest in understanding the effects of Tylosin, and specifically its lactate salt, on eukaryotic cells for various research applications, including its use as a potential anti-Mycoplasma agent in cell culture. This document provides a comprehensive overview of the compatibility of Tylosin lactate with common cell culture media and various cell lines, along with detailed protocols for its application and assessment of its effects.
The "lactate" component of this compound is a significant consideration, as lactate is a key metabolite in cell culture. Mammalian cells, such as CHO and HEK293, can both produce and consume lactate depending on the culture conditions, including pH and the availability of other carbon sources like glucose.[2][3][4] Therefore, the addition of this compound can influence cellular metabolism.
This application note will address the dual nature of this compound supplementation: the antibiotic effects of Tylosin and the metabolic and signaling implications of lactate.
Data Presentation
Table 1: Recommended Working Concentrations of Tylosin in Cell Culture
| Application | Recommended Concentration | Cell Line Example | Reference |
| Routine Bacterial Contamination Prevention | 8 mg/L | Mammalian cell culture | |
| Mycoplasma Elimination | 250 µg/mL (in combination with other antibiotics) | Vero cells | [5] |
Table 2: Observed Effects of Tylosin on Eukaryotic Cells
| Effect | Cell Line | Concentration | Duration | Reference |
| Inhibition of cell proliferation | HEK293 | Not specified | Time- and dose-dependent | [5] |
| G1 phase cell cycle arrest | HEK293 | Not specified | Not specified | [5] |
| Increased splenocyte proliferation | Chicken splenocytes | Not specified | Not specified | [6][7] |
| Increased antitumor activity of splenocytes | Chicken splenocytes | Not specified | Not specified | [6][7] |
| Immunomodulatory effects (cytokine modulation) | Porcine leukocytes | 0.1, 1.0, or 10 µg/mL | Various | [8] |
Table 3: Effects of Lactate Supplementation on Common Cell Lines
| Effect | Cell Line | Condition | Reference |
| Can serve as an alternative carbon source | CHO | In the presence of glucose | [9] |
| Co-consumption with glucose | HEK293 | pH dependent (triggered at pH 6.8) | [4] |
| Can prevent ammonium accumulation | CHO | When used for pH control | [9] |
| Metabolic shift influenced by mitochondrial oxidative capacity | CHO | - | [2][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile water or PBS.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal this compound Concentration for Cell Culture
Objective: To determine the highest concentration of this compound that does not significantly inhibit cell proliferation.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or resazurin-based)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay.
-
Allow the cells to attach and resume growth overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 250 µg/mL).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control.
-
Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The optimal concentration for routine use will be the highest concentration that results in minimal to no decrease in cell viability.
Protocol 3: Mycoplasma Elimination using this compound
Note: Tylosin is often used in combination with other antibiotics for effective Mycoplasma eradication. This protocol is a general guideline and may need optimization.
Materials:
-
Mycoplasma-contaminated cell culture
-
This compound stock solution
-
Other anti-Mycoplasma antibiotics (e.g., a quinolone)
-
Complete cell culture medium
-
Mycoplasma detection kit (e.g., PCR-based)
Procedure:
-
Thaw and culture the Mycoplasma-contaminated cells.
-
Treat the cells with a high concentration of this compound (e.g., 250 µg/mL) in the complete culture medium. It is often recommended to use a combination of antibiotics with different mechanisms of action.
-
Culture the cells in the presence of the antibiotic(s) for at least two weeks.
-
Change the medium with fresh antibiotic-containing medium every 2-3 days.
-
After the treatment period, culture the cells in antibiotic-free medium for at least two weeks.
-
Test the culture for the presence of Mycoplasma using a reliable detection method.
-
If the culture is negative, it is considered cleared. If it remains positive, the treatment was not successful, and the cell line should be discarded.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for optimizing this compound concentration.
Caption: Overview of potential signaling pathways.
Discussion and Conclusion
The use of this compound as a supplement in cell culture media presents a multifaceted scenario for researchers. On one hand, Tylosin is an effective agent against Mycoplasma and Gram-positive bacterial contamination. On the other hand, both Tylosin and its lactate salt can exert direct effects on mammalian cells.
Studies have shown that Tylosin can inhibit the proliferation of HEK293 cells and induce a G1 cell cycle arrest.[5] This indicates that, while it may be used to control contamination, its potential to alter fundamental cellular processes must be carefully considered and empirically determined for each cell line and application. The immunomodulatory effects observed in vivo and in vitro in immune cells, such as the modulation of cytokine production, suggest that Tylosin can interact with eukaryotic signaling pathways, potentially including NF-κB and MAPK pathways.[8][12]
The lactate component of the supplement can also significantly impact cell culture dynamics. CHO and HEK293 cells are capable of consuming lactate, a process that is influenced by the pH of the culture medium and the concentration of other nutrients.[2][4] Supplementing with this compound could, therefore, alter the metabolic state of the culture, potentially leading to changes in growth rates and protein production.
References
- 1. Item - Context-specific action of macrolide antibiotics on the eukaryotic ribosome - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic flux balance analysis during lactate and glucose concomitant consumption in HEK293 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate and glucose concomitant consumption as a self-regulated pH detoxification mechanism in HEK293 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical effects of veterinary antibiotics on proliferation and cell cycle arrest of human HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of tylosin tartrate (Tylan Soluble) on cellular immune responses in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lactate-metabolism-shift-in-cho-cell-culture-the-role-of-mitochondrial-oxidative-activity - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting bacterial resistance to Tylosin lactate in long-term cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering bacterial resistance to Tylosin lactate in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Tylosin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically near the peptide exit tunnel.[1] This action prevents the elongation of the polypeptide chain, ultimately leading to bacteriostasis.[2][3] It is primarily effective against Gram-positive bacteria.[1][4]
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in our long-term bacterial culture. What are the likely causes?
A gradual increase in MIC during long-term culture is a classic sign of acquired resistance development. Continuous exposure to a selective pressure, even at sub-inhibitory concentrations, can lead to the selection and proliferation of resistant mutants within the population. The primary mechanisms for this acquired resistance include target site modification, active drug efflux, or enzymatic inactivation of the antibiotic.[5]
Q3: What are the most common molecular mechanisms of bacterial resistance to Tylosin?
The three main mechanisms of resistance to macrolides like Tylosin are:
-
Target Site Modification: This is the most prevalent mechanism.[6] It typically involves the methylation of an adenine residue in the 23S rRNA component of the 50S ribosome, which is the antibiotic's binding site.[2][6] This modification, often carried out by Erm (erythromycin ribosome methylase) enzymes, reduces the drug's affinity for its target.[2][5] Mutations in the 23S rRNA gene or in ribosomal proteins can also confer resistance.[6][7]
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps. These pumps are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[5]
-
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that chemically modify and inactivate the Tylosin molecule.[5][7]
Q4: Can resistance to Tylosin confer cross-resistance to other antibiotics?
Yes. Resistance to Tylosin, particularly when caused by target site modification via erm genes, can lead to cross-resistance to other macrolides (e.g., erythromycin), lincosamides, and streptogramin B antibiotics.[5][8] This is known as the MLSB phenotype, as these different antibiotic classes share a common binding site on the ribosome.[2][5]
Troubleshooting Guides
Problem: Sudden Loss of this compound Efficacy in Culture
You observe that your bacterial culture, which was previously susceptible to this compound, is now growing at concentrations that were previously inhibitory.
Step 1: Initial Verification
-
Confirm Drug Potency: Prepare a fresh stock solution of this compound. Test its efficacy against a known susceptible control strain (e.g., Staphylococcus aureus ATCC® 29213™) to ensure the antibiotic stock has not degraded.
-
Check Culture Purity: Streak the culture on a non-selective agar plate to check for contamination. A contaminating resistant species could be responsible for the observed growth.
-
Verify Concentration: If possible, use an analytical method like HPLC or a microbiological assay to confirm the final concentration of Tylosin in your culture medium.[9][10]
Step 2: Determine the Level of Resistance
-
Perform MIC Assay: Quantify the level of resistance by performing a Minimum Inhibitory Concentration (MIC) assay. This will determine the lowest concentration of this compound that inhibits visible growth.[11] Compare the new MIC value to your baseline for the susceptible strain. A significant increase confirms resistance.
Data Presentation: Interpreting MIC Changes
The following table provides a hypothetical example of MIC data that would indicate a shift from susceptibility to resistance.
| Strain ID | Date | Passage Number | This compound MIC (µg/mL) | Interpretation |
| Myco_X_Parental | 2025-01-10 | 0 | 0.5 | Susceptible |
| Myco_X_LT | 2025-05-20 | 50 | 4.0 | Intermediate |
| Myco_X_LT | 2025-09-01 | 100 | 64.0 | Resistant |
| Control (S. aureus) | 2025-09-01 | N/A | 1.0 | Susceptible (QC Pass) |
Note: Breakpoints for susceptible, intermediate, and resistant are organism-specific and should be based on established standards like CLSI guidelines.[11]
Step 3: Investigate the Mechanism of Resistance
-
Molecular Analysis: Use PCR to screen for common macrolide resistance genes, such as erm (for target methylation) and mef (for efflux).[12]
-
Sequencing: If common resistance genes are not found, sequence the 23S rRNA gene and genes for ribosomal proteins L4 and L22 to identify potential mutations that could prevent Tylosin binding.[6][7]
Visualizations
Diagram 1: Key Mechanisms of Tylosin Resistance
Caption: Primary mechanisms of bacterial resistance to Tylosin.
Diagram 2: Troubleshooting Workflow for Resistance
Caption: A logical workflow for troubleshooting Tylosin resistance.
Diagram 3: Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution of known concentration
-
Bacterial culture in the exponential growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile diluents (e.g., saline or PBS)
Procedure:
-
Prepare Bacterial Inoculum:
-
Pick several colonies from a fresh agar plate and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension further in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a positive control (broth + inoculum, no antibiotic).
-
Well 12 should serve as a negative control (broth only).
-
-
Inoculate the Plate:
-
Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
References
- 1. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Basis of Intrinsic Macrolide Resistance in the Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
- 11. idexx.dk [idexx.dk]
- 12. Molecular basis of resistance to macrolides and other antibiotics in commensal viridans group streptococci and Gemella spp. and transfer of resistance genes to Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Degradation profile of Tylosin lactate under typical incubator conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Tylosin lactate in typical incubator conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary component?
Tylosin is a macrolide antibiotic derived from the fermentation of Streptomyces fradiae. It is primarily active against Gram-positive bacteria and Mycoplasma. The commercial preparation is a mixture of four related compounds: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). Tylosin A is the major and most active component, typically constituting about 90% of the mixture.
Q2: How stable is this compound under typical incubator conditions (37°C, 5% CO₂, high humidity)?
While specific degradation kinetics in cell culture media are not extensively published, macrolide antibiotics like erythromycin are generally considered stable in cell culture media for approximately three days at 37°C.[1] Tylosin's stability is pH-dependent; it is relatively stable in neutral pH conditions (pH 7), which is typical for most cell culture media, but degrades in acidic (pH < 4) and alkaline (pH > 9) environments.[2] The complex components of culture media, such as amino acids and vitamins, could influence its stability. Therefore, for long-term experiments (beyond 72 hours), the bioactivity of this compound may decrease.
Q3: What are the known degradation products of Tylosin A?
Under various environmental and experimental conditions, Tylosin A is known to degrade into several related compounds. The primary degradation products include Tylosin B (desmycosin) and Tylosin D (relomycin).[1][3] Other identified degradants in different matrices include dihydrodesmycosin, 5-O-mycaminosyltylonolide (OMT), and lactenocin.[4][5]
Q4: Should I be concerned about the cytotoxicity of this compound in my cell cultures?
Tylosin is generally considered to have low cytotoxicity to mammalian cells at standard working concentrations. However, like any antibiotic, it can have off-target effects. Some studies have noted that anti-mycoplasma antibiotics can induce cytotoxicity in 3% to 11% of cases.[1] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Quantitative Data on Tylosin A Degradation
Specific data on the half-life of this compound in cell culture media at 37°C is limited. The following table summarizes available data from other relevant conditions to provide an estimate of its stability.
| Matrix/Condition | Temperature | pH | Half-life (t½) of Tylosin A | Citation |
| Aqueous Solution (in light) | Not Specified | Neutral | ~200 days | [6] |
| Aqueous Solution (in dark) | Not Specified | Neutral | >30 days (6% loss) | [6] |
| Manure (methanogenic) | 35°C | Not Specified | < 2 days | [1][3] |
| Manure (aerobic) | 35°C | Not Specified | Degradation increases with manure concentration | [3] |
| Swine Manure Slurry (anaerobic) | 22°C | Not Specified | 90% disappearance in 30-130 hours | [7] |
| Swine Manure Slurry (aerobic) | 22°C | Not Specified | 90% disappearance in 12-26 hours | [7] |
| General (Macrolides in Culture Media) | 37°C | Neutral | Stable for ~3 days | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of antibiotic efficacy in long-term cultures (> 3 days) | Degradation of this compound at 37°C. | - Replenish the media with freshly prepared this compound every 48-72 hours.- For critical long-term experiments, consider performing a stability study under your specific conditions (see experimental protocol below). |
| Unexpected changes in cell morphology or growth rate | - Cytotoxicity at the concentration used.- Altered gene expression due to the antibiotic.[8]- Presence of a low-level, resistant bacterial or fungal contaminant. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.- Culture a control group without any antibiotic to assess baseline cell behavior.- If possible, discontinue antibiotic use and rely on strict aseptic technique.[2][3]- Test for Mycoplasma, as it is resistant to many common antibiotics.[8][9] |
| Persistent low-level contamination despite this compound use | - The contaminating organism is resistant to Tylosin (e.g., Gram-negative bacteria, yeast, fungi, or Mycoplasma).- The antibiotic concentration is too low due to degradation. | - Identify the contaminant through microscopy, Gram staining, or PCR-based methods.[9]- Use a broad-spectrum antibiotic cocktail or a targeted agent (e.g., an antifungal for yeast/fungal contamination) if necessary.[2][8]- Ensure the working concentration of this compound is appropriate and replenish it regularly. |
| Precipitate forms in the media after adding this compound | - High concentration of this compound.- Interaction with media components at 4°C storage. | - Ensure the stock solution is fully dissolved before adding it to the media.- Prepare the complete media with this compound fresh before each use.- Warm the media to 37°C and swirl to see if the precipitate dissolves before use.[3] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the degradation profile of this compound in a specific cell culture medium under incubator conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound standard (USP reference grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile, conical tubes (50 mL)
-
Sterile filters (0.22 µm)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate or other suitable buffer components for the mobile phase
-
Sterile cell culture incubator (37°C, 5% CO₂)
2. Procedure:
-
Preparation of this compound Medium:
-
Prepare a stock solution of this compound in sterile, deionized water and filter-sterilize.
-
In a sterile biosafety cabinet, add the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile conical tubes, one for each time point (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator with loosened caps to allow for gas exchange.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately process the sample for HPLC analysis or store it at -80°C until all samples are collected.
-
-
Sample Preparation for HPLC:
-
If the medium contains serum, a protein precipitation step is necessary. Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system. An example of HPLC conditions is as follows (optimization may be required):
-
Inject a standard curve of this compound of known concentrations to quantify the amount in your samples.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Quantify the peak area corresponding to Tylosin A in each chromatogram.
-
Calculate the concentration of Tylosin A at each time point using the standard curve.
-
Plot the concentration of Tylosin A versus time to visualize the degradation profile.
-
Calculate the half-life (t½) using first-order decay kinetics.
-
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. corning.com [corning.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Identifying and mitigating off-target effects of Tylosin lactate in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Tylosin lactate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target mechanisms of action for this compound?
Tylosin, a macrolide antibiotic, primarily acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the 23S rRNA, and blocks the exit tunnel for newly synthesized peptides. However, researchers should be aware of potential off-target effects that can confound experimental results. These include:
-
Mitochondrial Ribosome Inhibition: Eukaryotic mitochondrial ribosomes share similarities with bacterial ribosomes, making them susceptible to inhibition by macrolides like Tylosin. This can lead to impaired mitochondrial protein synthesis and subsequent cellular dysfunction.
-
Modulation of Inflammatory Pathways: Tylosin and other macrolides have been observed to possess anti-inflammatory properties, independent of their antimicrobial activity. This is thought to occur through the modulation of signaling pathways such as NF-κB and MAPK, affecting cytokine production.
-
Inhibition of Cytochrome P450: Some macrolides are known to inhibit cytochrome P450 enzymes, which could affect the metabolism of other compounds in the experimental system.
-
Effects on Ion Channels: There is evidence that macrolides can interact with various ion channels, potentially altering cellular electrophysiology.
Q2: My experimental results are inconsistent when using this compound. How can I determine if off-target effects are the cause?
Inconsistent results can be a hallmark of off-target effects. To investigate this, a systematic approach is recommended. The following workflow can help pinpoint if off-target effects of this compound are influencing your experimental outcomes.
Q3: What are the recommended control experiments to mitigate the impact of this compound's off-target effects?
To ensure the observed effects are due to the intended antimicrobial action of this compound, a robust set of controls is crucial:
-
Negative Control: A vehicle-only control (the solvent used to dissolve the this compound) is essential to account for any effects of the solvent itself.
-
Positive Control: A well-characterized antibiotic with a different mechanism of action (e.g., a beta-lactam or a fluoroquinolone) can help differentiate between general antibiotic-induced stress responses and Tylosin-specific effects.
-
Inactive Analog Control: If available, an inactive analog of Tylosin that does not bind to the bacterial ribosome but retains other structural features is the ideal negative control for off-target effects.
-
Rescue Experiments: If this compound is hypothesized to inhibit a specific bacterial function, attempting to rescue this function through genetic or chemical means can provide strong evidence for the on-target effect.
Troubleshooting Guides
Issue 1: Unexpected changes in host cell signaling pathways (e.g., inflammation) are observed.
-
Possible Cause: this compound may be modulating host cell signaling pathways, a known off-target effect of macrolides. The NF-κB pathway is a common target.
-
Troubleshooting Steps:
-
Monitor Key Signaling Nodes: Perform Western blots or other immunoassays to measure the phosphorylation status or total protein levels of key signaling proteins (e.g., p65, IκBα in the NF-κB pathway).
-
Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).
-
Use a Pathway Inhibitor: Treat cells with a known inhibitor of the suspected off-target pathway in conjunction with this compound to see if the unexpected phenotype is reversed.
-
Issue 2: Evidence of mitochondrial dysfunction in eukaryotic cells.
-
Possible Cause: this compound may be inhibiting mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.
-
Troubleshooting Steps:
-
Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.
-
Assess Mitochondrial Protein Levels: Perform Western blotting for key mitochondrial-encoded proteins (e.g., MT-CO1) and nuclear-encoded mitochondrial proteins (e.g., SDHA) as a control. A specific decrease in mitochondrial-encoded proteins can indicate inhibition of mitochondrial translation.
-
Visualize Mitochondrial Morphology: Use microscopy with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) to assess changes in mitochondrial morphology, such as fragmentation, which can be a sign of mitochondrial stress.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for off-target interactions of this compound. Note that specific, publicly available data for many of these interactions is limited, and these values are provided for illustrative purposes to guide experimental design.
| Target | Assay Type | IC50 / EC50 (Hypothetical) | Potential Experimental Impact |
| Bacterial Ribosome (On-Target) | In vitro Translation Assay | 0.5 µM | Expected antimicrobial activity. |
| Eukaryotic Mitochondrial Ribosome | In organello Translation Assay | 50 µM | Mitochondrial dysfunction at high concentrations. |
| NF-κB Activation (in Macrophages) | Luciferase Reporter Assay | 25 µM | Anti-inflammatory effects confounding infection models. |
| Cytochrome P450 3A4 | Enzymatic Inhibition Assay | > 100 µM | Low risk of drug-drug interactions in most cell culture experiments. |
| hERG Potassium Channel | Patch-Clamp Electrophysiology | > 150 µM | Low risk of cardiotoxicity in in vitro models. |
Key Experimental Protocols
Protocol 1: Proteomic Profiling using SILAC to Identify Off-Target Effects
Objective: To quantitatively compare the proteome of cells treated with this compound versus a control to identify proteins and pathways affected in an unbiased manner.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of your eukaryotic cell line.
-
In one population ("heavy"), replace standard L-lysine and L-arginine in the culture medium with stable isotope-labeled versions (e.g., ¹³C₆¹⁵N₂-Lysine, ¹³C₆¹⁵N₄-Arginine). Culture for at least 6 cell doublings to ensure complete incorporation.
-
The other population ("light") is cultured in standard medium.
-
-
Treatment:
-
Treat the "heavy" labeled cells with this compound at the desired experimental concentration.
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
After the treatment period, harvest both cell populations.
-
Combine equal numbers of cells from the "heavy" and "light" populations.
-
Lyse the combined cell pellet and extract total protein.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Use software such as MaxQuant to identify and quantify peptides. The software will calculate the "heavy/light" ratio for each identified protein.
-
Proteins with significantly altered ratios (e.g., >2-fold change) are potential off-target effects.
-
Perform pathway analysis on the list of significantly altered proteins to identify affected cellular processes.
-
Protocol 2: Validation of NF-κB Pathway Modulation via Western Blot
Objective: To confirm if this compound affects the NF-κB signaling pathway by measuring the levels of key proteins.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., macrophages) and allow them to adhere.
-
Treat the cells with:
-
Vehicle control
-
This compound (at various concentrations)
-
A positive control for NF-κB activation (e.g., LPS)
-
This compound + LPS
-
-
-
Protein Extraction:
-
After the desired treatment time (e.g., 30 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., anti-phospho-p65, anti-IκBα, or anti-p65). Use a loading control antibody (e.g., anti-β-actin) on the same membrane or a parallel one.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control. Compare the levels across different treatment groups.
-
How to address the poor solubility of Tylosin lactate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Tylosin lactate.
Troubleshooting Guide
Problem: this compound is not dissolving completely in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| pH of the solution is not optimal. | Tylosin is a weak organic base and its solubility is pH-dependent.[1] Solutions are most stable between pH 4 and 9.[1][2][3] Below pH 4, degradation to desmycosin can occur.[1][2][3] For optimal dissolution in drinking water, a basic pH is generally preferred.[4] Adjust the pH of your solution to be within the 7-9 range and observe for improved solubility. Use a suitable buffer to maintain the pH. |
| The concentration of this compound is too high for the chosen solvent system. | Review the known solubility data for Tylosin in various solvents. While specific data for this compound is limited, studies on Tylosin base provide valuable insights. Consider reducing the concentration of this compound or employing a co-solvent system. |
| The temperature of the solution is too low. | Generally, the solubility of Tylosin increases with temperature in many organic solvents and mixed aqueous solutions.[5][6][7] Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures. |
| Inadequate mixing or agitation. | Ensure vigorous and sustained mixing. For small volumes, vortexing or sonication can be effective. For larger volumes, use an overhead stirrer or a magnetic stirrer with an appropriate stir bar. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Tylosin?
The aqueous solubility of Tylosin is generally low. One source indicates a solubility of 5 mg/mL at 25°C.[2] Another study reports its water solubility as 50 mg/mL, though the specific form of Tylosin is not specified.[1] It is important to note that the lactate salt form is expected to have higher aqueous solubility than the base.
Q2: How does pH affect the stability and solubility of Tylosin?
Tylosin is most stable in a pH range of 4 to 9.[1][2][3] At a pH below 4, it can hydrolyze to form desmycosin, an active but different compound.[1][2][3] As a weak base, its solubility is expected to increase in acidic conditions due to salt formation. However, for practical applications like administration in drinking water, a more basic pH is often recommended to prevent precipitation of other substances.[4]
Q3: Can I use organic solvents to dissolve this compound?
Yes, Tylosin is soluble in a range of organic solvents.[1][3] If your experimental design allows, you can prepare a stock solution in an organic solvent and then dilute it into your aqueous medium. However, be mindful of the final concentration of the organic solvent in your aqueous solution, as it may impact your experiment.
Q4: What are some common techniques to enhance the solubility of this compound?
Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like Tylosin.[8][9] These include:
-
Co-solvency: The use of water-miscible organic solvents.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[8][9][10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.[12][13]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[14][15][16]
Q5: Are there any specific formulations that have been successful for Tylosin salts?
A patent for Tylosin tartrate describes a high-water-solubility formulation using a combination of dimethyl sulfoxide (DMSO), hydroxypropyl methylcellulose (HPMC), L-tartaric acid, and other excipients.[17] While this is for the tartrate salt, the principles of using co-solvents and polymers can be adapted for this compound.
Data Presentation
Table 1: Solubility of Tylosin (Base) in Various Pure Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10²) |
| Chloroform | 279.75 | 11.83 |
| 298.15 | 14.21 | |
| 323.15 | 18.25 | |
| Butyl Acetate | 279.75 | 9.87 |
| 298.15 | 11.53 | |
| 323.15 | 14.42 | |
| Acetonitrile | 279.75 | 8.12 |
| 298.15 | 9.66 | |
| 323.15 | 12.19 | |
| Tetrahydrofuran | 279.75 | 7.65 |
| 298.15 | 9.03 | |
| 323.15 | 11.28 | |
| Acetone | 279.75 | 6.98 |
| 298.15 | 8.24 | |
| 323.15 | 10.31 | |
| Benzene | 279.75 | 6.55 |
| 298.15 | 7.72 | |
| 323.15 | 9.61 | |
| n-Butanol | 279.75 | 5.89 |
| 298.15 | 6.89 | |
| 323.15 | 8.51 | |
| Ethyl Acetate | 279.75 | 5.31 |
| 298.15 | 6.22 | |
| 323.15 | 7.69 | |
| n-Propanol | 279.75 | 4.87 |
| 298.15 | 5.68 | |
| 323.15 | 6.99 | |
| Ethanol | 279.75 | 4.51 |
| 298.15 | 5.25 | |
| 323.15 | 6.45 | |
| Methanol | 279.75 | 4.23 |
| 298.15 | 4.91 | |
| 323.15 | 6.01 | |
| Water | 279.75 | 0.018 |
| 298.15 | 0.015 | |
| 323.15 | 0.011 | |
| Data adapted from a study on Tylosin base.[7] |
Table 2: Solubility of Tylosin (Base) in Acetone-Water Mixtures at 298.15 K
| Mole Fraction of Acetone | Mole Fraction Solubility of Tylosin (10²) |
| 1.0000 | 8.24 |
| 0.9281 | 7.35 |
| 0.8543 | 6.52 |
| 0.7783 | 5.71 |
| 0.6189 | 4.28 |
| 0.4502 | 2.98 |
| 0.2698 | 1.69 |
| 0.0745 | 0.52 |
| 0.0000 | 0.015 |
| Data adapted from a study on Tylosin base.[7] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination (Adapted from the gravimetric method) [7]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Place the container in a shaker or incubator at a constant temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent under vacuum or at a controlled temperature.
-
Quantification: Weigh the container with the dried residue. The difference in weight will give the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Protocol 2: Preparation of a Tylosin Solid Dispersion by Solvent Evaporation Method (Template) [9]
-
Polymer Selection: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product will be a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Grind the dried solid dispersion into a fine powder and pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, XRD, FTIR).
Protocol 3: In Vitro Dissolution Testing (General Guidance) [18][19][20][21]
-
Apparatus: Use a USP-compliant dissolution apparatus, typically Apparatus 1 (basket) or Apparatus 2 (paddle).
-
Dissolution Medium: Select a dissolution medium that is relevant to the intended application (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer). The volume should be sufficient to maintain sink conditions.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Agitation: Set an appropriate agitation speed (e.g., 50 or 75 RPM for the paddle method).
-
Procedure: Introduce a known amount of the this compound formulation into the dissolution vessel.
-
Sampling: At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analysis: Analyze the withdrawn samples for the concentration of dissolved this compound using a validated analytical method, such as HPLC with UV detection.[22][23]
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain a dissolution profile.
Visualizations
Caption: Experimental workflow for addressing poor solubility.
References
- 1. Tylosin | 1401-69-0 [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mwiah.com [mwiah.com]
- 5. espublisher.com [espublisher.com]
- 6. espublisher.com [espublisher.com]
- 7. espublisher.com [espublisher.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. CN107308119B - High-water-solubility tylosin tartrate particles and preparation method thereof - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. fda.gov [fda.gov]
- 20. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tylosin Lactate Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and overcome potential interference from Tylosin lactate in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Tylosin and why is it used in my experiments?
Tylosin is a macrolide antibiotic produced by Streptomyces fradiae.[1] It is frequently used in cell culture to control contamination by Gram-positive bacteria and Mycoplasma.[2] Its primary mechanism of action is to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] While essential for maintaining culture purity, residual Tylosin can interfere with downstream biochemical assays.
Q2: How can this compound interfere with my biochemical assays?
This compound can cause interference through several mechanisms:
-
Optical Interference: Tylosin has a natural absorbance maximum around 286-290 nm.[4][5] This can lead to artificially high readings in absorbance-based assays that measure endpoints near this wavelength. The absorbance spectrum can also be influenced by the pH and solvent environment.[6]
-
Direct Reduction of Assay Reagents: Like some other compounds with reducing potential, there is a possibility that Tylosin could directly reduce colorimetric or fluorometric reagents, such as tetrazolium salts (e.g., MTT), leading to false-positive signals independent of cellular activity.[7]
-
Biological Effects: Although primarily targeting bacteria, high concentrations of Tylosin may have off-target effects on eukaryotic cell metabolism, which could indirectly affect the outcome of cell-based assays.
Q3: Which assays are most likely to be affected?
Assays that are particularly susceptible to interference include:
-
Absorbance-Based Assays: Assays like the MTT, XTT, and LDH assays, where the final readout is a colorimetric measurement, can be affected by Tylosin's intrinsic absorbance.
-
Protein Quantification Assays: Assays like the Bradford or BCA assays could potentially be affected if Tylosin interacts with the dye or copper-chelating reagents.
-
ELISA: While the core antibody-antigen interaction is specific, high background noise can occur if Tylosin or its degradation products cross-react with assay components or interfere with the substrate-chromogen reaction.[1][8]
-
Fluorescence-Based Assays: Assays measuring fluorescence may be impacted if Tylosin exhibits autofluorescence at the excitation/emission wavelengths used.
Troubleshooting Guides by Assay Type
Issue 1: High Background in Absorbance-Based Assays (e.g., MTT, Cytotoxicity)
Question: My blank wells (containing only media, Tylosin, and the assay reagent) show high absorbance readings. Why is this happening and how can I fix it?
Possible Causes & Solutions:
-
Cause A: Spectral Overlap. Tylosin's absorbance peak near 290 nm might be contributing to your signal.[4][5] While most colorimetric assays read at higher wavelengths (e.g., MTT formazan at ~570 nm), the broad absorbance tail of a high-concentration compound can still cause interference.
-
Solution 1: Run a Tylosin-Only Control. Prepare control wells containing the exact concentration of this compound in your cell-free culture medium. Add the assay reagent (e.g., MTT) and measure the absorbance. Subtract this average value from all your experimental readings.
-
Solution 2: Pre-Assay Sample Cleanup. If the background is too high to be corrected by subtraction, you must remove the Tylosin before the assay. See the Experimental Protocols section for a detailed Solid-Phase Extraction (SPE) method.
-
-
Cause B: Direct Reagent Reduction. Tylosin may be directly reducing the tetrazolium salt (MTT) to formazan, independent of cell metabolism.[7][9]
-
Solution: Confirm with a Cell-Free System. In a plate, mix your culture medium, Tylosin, and MTT reagent without any cells. Incubate for the same duration as your experiment. If you see a significant color change, direct reduction is occurring. In this case, sample cleanup is mandatory.
-
Issue 2: Inconsistent or Noisy Results in ELISA
Question: I'm performing an ELISA on supernatant from a Tylosin-treated cell culture and my results are variable with high background. What should I do?
Possible Causes & Solutions:
-
Cause: Non-Specific Interference. Tylosin or its degradation products might be interfering with the enzyme-substrate reaction or non-specifically binding to the plate, leading to erratic results. ELISA kits can sometimes show cross-reactivity with related compounds.[1]
-
Solution 1: Dilute the Sample. Diluting your supernatant may reduce the Tylosin concentration to a level where it no longer interferes, while keeping your target analyte within the detectable range of the assay.
-
Solution 2: Implement a Sample Cleanup Step. For sensitive ELISAs, removing the antibiotic is the most robust solution. Solid-Phase Extraction (SPE) is highly effective for removing macrolides from complex matrices.[10][11] See the protocol below.
-
Solution 3: Matrix-Matched Standards. When preparing your standard curve, dilute the standards in cell culture medium that contains the same concentration of this compound as your samples. This helps to normalize the matrix effects between your standards and your unknown samples.
-
Quantitative Data Summary
The following table summarizes key quantitative properties of Tylosin relevant to assay interference.
| Parameter | Value | Notes |
| UV Absorbance Maximum | 286 - 290 nm | The primary source of optical interference.[4][5] The exact peak can shift based on solvent and pH.[6] |
| Common Cell Culture Conc. | 10 - 250 µg/mL | Concentrations can vary. Higher levels are used for active contamination treatment.[2] |
| ELISA LOD | 0.19 - 0.39 ng/mL | Demonstrates that highly sensitive immunoassays exist for Tylosin itself, indicating strong antibody-antigen potential.[8] |
| Half-life in Soil/Manure | ~2 - 8 days | Tylosin degrades, and its degradation products may also interfere.[5][12][13] Stability is higher in pure water.[14] |
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general method for removing Tylosin from cell culture supernatants or other aqueous samples prior to analysis. It is based on established methods for extracting antibiotics from complex matrices.[10][15][16]
Materials:
-
Hydrophilic-Lipophilic-Balanced (HLB) SPE Cartridges (e.g., Waters Oasis HLB).[15][17]
-
Methanol (HPLC grade).
-
Deionized Water, acidified to pH ~3 with HCl or formic acid.[15][17]
-
Sample Collection Tubes.
-
SPE Vacuum Manifold.
Methodology:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Pass 3 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Washing (Interference Removal):
-
Wash the cartridge with 3 mL of deionized water to remove salts and other hydrophilic impurities.
-
-
Elution (Analyte Recovery):
-
Place a clean collection tube under the cartridge.
-
Elute your analyte(s) of interest (now free of Tylosin) using an appropriate solvent. This step requires optimization. Start with a solvent system that is strong enough to elute your protein/analyte but weak enough to leave Tylosin bound. If your analyte is highly hydrophilic, it may have passed through during the loading and washing steps.
-
Alternatively, to elute the Tylosin and discard it: Use 3-6 mL of methanol to elute the bound Tylosin from the cartridge, while your analyte of interest (if it did not bind) would have already been collected in the flow-through from the "Sample Loading" step.[15]
-
-
Sample Preparation for Assay:
-
The collected fraction (either flow-through or eluate, depending on your optimization) can now be used in your assay. If you used an organic elution solvent, you may need to evaporate it and reconstitute the sample in an assay-compatible buffer.
-
Visualizations
Troubleshooting Workflow for Assay Interference
Caption: A workflow for troubleshooting Tylosin interference.
Conceptual Diagram of Optical Interference
Caption: How Tylosin's absorbance can inflate assay results.
Workflow for Solid-Phase Extraction (SPE) Cleanup
Caption: Workflow for removing Tylosin via SPE.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectrum of Tylosin | SIELC Technologies [sielc.com]
- 5. Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Tylosin Lactate-Induced Gastrointestinal Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Tylosin lactate in animal studies.
Troubleshooting Guide: Gastrointestinal Disturbances
This guide addresses common issues encountered during the administration of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Diarrhea | Direct irritation of the GI tract, alteration of gut microbiota (dysbiosis).[1] | - Monitor Severity: Assess fecal consistency and frequency.[2][3] - Dose Adjustment: Consider reducing the dose to the lowest effective level. - Dietary Modification: Ensure a consistent and appropriate diet for the animal model.[4] - Supportive Care: Provide adequate hydration. |
| Decreased Appetite | GI discomfort, bitter taste of the compound.[1][5] | - Mask Taste: Administer Tylosin in capsules or mixed with a palatable substance like cold butter to mask the bitter taste.[1][5][6] - Administer with Food: Giving the dose with a small meal can reduce GI upset.[1][5][6] |
| Vomiting | Gastrointestinal irritation.[7][8] | - Administer with Food: If vomiting occurs after dosing on an empty stomach, try giving it with a meal.[1][5][6] - Fractionated Dosing: If the protocol allows, splitting the daily dose into smaller, more frequent administrations may help. |
| Bloating | Alteration in gut fermentation due to changes in microbiota.[7] | - Monitor: Observe for signs of severe discomfort. - Probiotic/Prebiotic Supplementation: Consider co-administration of probiotics or prebiotics to support a healthier gut microbiome.[7][9] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common gastrointestinal side effects of this compound in animal studies?
A1: The most frequently reported GI side effects include mild to severe diarrhea, decreased appetite, vomiting, and bloating.[1][7][5] Pain and inflammation at injection sites can also occur with injectable formulations.[1]
Q2: How does Tylosin impact the gut microbiota?
A2: Tylosin administration can lead to significant changes in the gut microbiome, often referred to as dysbiosis.[3][10] This is characterized by a decrease in bacterial diversity.[2][10] Specific changes can include a reduction in anaerobic bacteria like Fusobacteriaceae and an increase in Enterococcus species.[2][10]
Q3: What is Tylosin-Responsive Diarrhea (TRD)?
A3: TRD is a condition, particularly observed in dogs, where chronic diarrhea paradoxically resolves with Tylosin treatment.[11][12] The diarrhea often returns shortly after treatment is discontinued.[4][11] This effect is thought to be related to the modulation of the gut microbiota by Tylosin.[2][13]
Experimental Design & Protocols
Q4: What is a standard protocol for administering Tylosin to mitigate GI side effects?
A4: To minimize GI upset, Tylosin powder, which is very bitter, can be placed in gelatin capsules or mixed with cold butter.[1][5] It can be given with or without food, but administration with a meal is recommended if the animal vomits or shows signs of nausea.[1][5][6]
Q5: Are there any preventative strategies to consider before starting a study with Tylosin?
A5: Yes. Establishing a baseline of the animal's gut health is crucial. A dietary trial with a novel protein and carbohydrate source can help rule out food-related reactions.[4] Additionally, ruling out parasitic infections as a cause of any pre-existing diarrhea is recommended.[4]
Q6: Can probiotics or prebiotics be used concurrently with Tylosin?
A6: Co-administration of prebiotics has been shown in vitro to counteract some of the negative effects of Tylosin on canine fecal microbiota, such as the decrease in lactobacilli.[9] Probiotics are also suggested as a natural alternative to help restore gut flora.[7]
Quantitative Data Summary
Table 1: Impact of Tylosin on Fecal Microbiota in Healthy Dogs
| Bacterial Taxa | Direction of Change | Time Point of Significant Change | Reference |
| Overall Bacterial Diversity | Decreased | Day 7 | [2][3][10] |
| Fusobacteriaceae | Decreased | Day 7 | [2][10] |
| Veillonellaceae | Decreased | Day 7 | [10] |
| Faecalibacterium | Decreased | Day 7 & Day 63 | [2] |
| Turicibacter | Decreased | Day 7 & Day 63 | [2] |
| Enterococcus spp. | Increased | During Treatment | [2] |
Table 2: Efficacy of Tylosin in Treating Tylosin-Responsive Diarrhea (TRD) in Dogs
| Study Parameter | Tylosin Group | Placebo Group | Reference |
| Dosage | 25 mg/kg once daily for 7 days | Placebo once daily for 7 days | [12] |
| Dogs with Normal Fecal Consistency (End of Treatment) | 85% | 29% | [12] |
| Recurrence of Diarrhea After Discontinuation | 88% (median of 9 days) | N/A | [12] |
Experimental Protocols
Protocol 1: Evaluation of Tylosin's Impact on Fecal Microbiota and Bile Acids in Healthy Dogs
This protocol is based on a prospective, randomized, double-masked, placebo-controlled study.[2][3][10]
-
Animal Selection: Sixteen healthy adult dogs are selected. A baseline health screening is performed.
-
Randomization: Dogs are randomly assigned to two groups: a Tylosin group (n=8) and a placebo group (n=8).
-
Dosing: The Tylosin group receives 20 mg/kg of Tylosin orally every 12 hours for 7 days. The placebo group receives a placebo capsule on the same schedule.[3]
-
Diet: No changes in diet or other medications are permitted during the 2-month study period.
-
Sample Collection: Fecal samples are collected on days 0 (baseline), 7 (end of treatment), 21, and 63.
-
Analysis:
-
Microbiota Analysis: DNA is extracted from fecal samples. Quantitative PCR and 16S rRNA gene sequencing are used to assess the bacterial populations.[3][10]
-
Bile Acid Analysis: Unconjugated bile acids are measured using gas chromatography-mass spectrometry (GC-MS).[3][10]
-
Fecal Scoring: Daily fecal scoring is conducted by the owners to monitor for any gastrointestinal changes.
-
Visualizations
Caption: Dual effects of Tylosin on the gut microbiota.
References
- 1. Tylosin | VCA Animal Hospitals [vcahospitals.com]
- 2. Long‐term impact of tylosin on fecal microbiota and fecal bile acids of healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term impact of tylosin on fecal microbiota and fecal bile acids of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deerhoundhealth.org [deerhoundhealth.org]
- 5. wagwalking.com [wagwalking.com]
- 6. drdavidnickeldvm.com [drdavidnickeldvm.com]
- 7. toltrazurilshop.com [toltrazurilshop.com]
- 8. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tylosin-responsive chronic diarrhea in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
- 13. nbinno.com [nbinno.com]
Preventing the degradation of Tylosin lactate during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tylosin lactate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: Tylosin is a macrolide antibiotic composed of four main factors: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). Tylosin A is the major and most active component. This compound is a salt of tylosin that is more soluble in water. Its stability is a critical concern because the molecule can degrade under common experimental conditions such as improper pH, elevated temperature, and exposure to light. This degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results.
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Tylosin is most stable in solutions with a pH of approximately 3.5 or 9.0.[1] Outside of this range, it is susceptible to degradation. In acidic conditions (pH < 4), Tylosin A is converted to Tylosin B (desmycosin).[2][3] In neutral to alkaline conditions, it can form Tylosin A aldol.[2]
-
Temperature: Increased temperatures accelerate the degradation of Tylosin.[1] For example, significant degradation of Tylosin A is observed at elevated temperatures, with a nearly 96% reduction in an aqueous solution when heated at 100°C for 90 minutes.[4]
-
Light: Tylosin is photosensitive and can degrade upon exposure to light, particularly UV radiation.[5] This photodegradation can lead to the formation of isomers such as isotylosin A alcohol and isotylosin A aldol.[5]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To prepare and store stable this compound stock solutions:
-
Solvent Selection: Dissolve this compound in a suitable solvent. Methanol is a common choice for creating initial stock solutions.[4] For aqueous solutions, use a buffer system that maintains the pH in the stable range of 4-9, although optimal stability is at the extremes of this range (around 3.5 or 9.0).[1][3]
-
pH Adjustment: If using aqueous solutions, adjust the pH to be within the optimal stability range.
-
Storage Conditions: Store stock solutions in a cool, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store at -20°C or lower.[6]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I use spectrophotometry to measure the concentration of Tylosin?
A4: Yes, spectrophotometry can be used for determining Tylosin concentrations, with a maximum UV absorption at approximately 282-290 nm. However, it's important to note that this method may not distinguish between Tylosin A and its degradation products, which may have similar UV absorbance. For accurate quantification of Tylosin A in the presence of its degradants, a chromatographic method such as HPLC is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound. 2. Ensure stock solutions are stored at the correct temperature and protected from light. 3. Verify the pH of your experimental buffer system is within the stable range for Tylosin (pH 4-9).[3] |
| I see unexpected peaks in my HPLC chromatogram. | Formation of degradation products such as Tylosin B (desmycosin) or Tylosin A aldol. | 1. Check the pH of your sample and mobile phase. Acidic conditions can lead to the formation of Tylosin B.[2] 2. If your sample has been exposed to neutral or alkaline conditions, the extra peaks could be Tylosin A aldol.[2] 3. Protect your samples from light, as photodegradation can also lead to the formation of isomers.[5] |
| My this compound powder has changed color. | This could be a sign of degradation, possibly due to moisture or improper storage. | It is best to discard the powder and use a fresh batch to ensure the integrity of your experiments. |
Quantitative Data on Tylosin A Degradation
The following table summarizes the stability of Tylosin A under various conditions.
| Condition | Matrix | Degradation Rate (Half-life or % Degradation) | Reference |
| Light Exposure | Water | Half-life of approximately 200 days. | [5] |
| Darkness | Water | ~6% degradation over the experimental period. | [5] |
| High Temperature (100°C for 90 min) | Aqueous Solution | ~96% degradation. | [4] |
| High Temperature (70°C) | Aqueous Solution | ~31% degradation. | [4] |
| Room Temperature (27°C) for 1 year | Incurred Honey Sample | ~47% degradation. | [4] |
| Methanogenic Conditions | Manure | Half-life of less than two days. | [7] |
| Anaerobic Incubation (22°C) | Manure Slurry | 90% disappearance in 30 to 130 hours. | [8] |
| Aerated Incubation (22°C) | Manure Slurry | 90% disappearance in 12 to 26 hours. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber vials for storage
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix thoroughly.
-
Transfer aliquots of the stock solution to amber vials.
-
Store at -20°C for long-term use.
-
Protocol 2: HPLC Method for the Analysis of Tylosin A and its Degradation Products
This protocol provides a general method. Optimization may be required depending on the specific HPLC system and sample matrix.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.1M ammonium formate (pH 5.0) or 0.1M phosphoric acid (pH 2.5). A common ratio is 70:30 (buffer:acetonitrile).
-
Flow Rate: 0.8 - 1.5 mL/min.
-
Detection Wavelength: 287-290 nm.
-
Column Temperature: 35°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare your samples and standards by diluting them in the mobile phase.
-
Inject the samples and standards onto the column.
-
Monitor the separation at the specified wavelength. Tylosin A will have a characteristic retention time, and degradation products like Tylosin B will elute at different times.
-
Visualizations
Tylosin Degradation Pathways
Caption: Major degradation pathways of Tylosin A.
Experimental Workflow for Tylosin Stability Analysis
Caption: A typical experimental workflow for assessing Tylosin stability.
References
- 1. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-targeted study of the thermal degradation of tylosin in honey, water and water:honey mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Safeguarding Primary Cell Cultures: A Comparative Guide to Tylosin Lactate and Other Antimicrobials
For researchers, scientists, and drug development professionals, maintaining the integrity of primary cell cultures is paramount. Contamination by microorganisms remains a significant challenge, potentially compromising experimental results and leading to loss of valuable time and resources. This guide provides an objective comparison of Tylosin lactate with other commonly used antibiotics for preventing contamination in primary cell cultures, supported by available experimental data and detailed protocols.
The Challenge of Contamination in Primary Cell Cultures
Primary cell cultures, derived directly from tissues, are particularly susceptible to contamination. Unlike immortalized cell lines, they have a finite lifespan and are often more sensitive to their in vitro environment. Contamination can arise from various sources, including the tissue of origin, reagents, and the laboratory environment. The most common contaminants are bacteria, fungi, and mycoplasma. Mycoplasma, in particular, poses a significant threat as it is difficult to detect and can alter cellular physiology without causing visible signs of contamination like turbidity.[1] The routine use of antibiotics is a common strategy to mitigate these risks, but the choice of antimicrobial agent requires careful consideration of its efficacy, spectrum of activity, and potential for cytotoxicity and off-target effects.[2][3]
This compound: A Macrolide for Mycoplasma and Gram-Positive Control
Tylosin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] It is particularly effective against Mycoplasma and Gram-positive bacteria. While traditionally used in veterinary medicine, its application in cell culture is gaining attention as a targeted approach to prevent specific types of contamination.
Comparative Analysis of Antimicrobial Agents
The selection of an appropriate antibiotic for primary cell culture depends on a balance between its antimicrobial efficacy and its potential to harm the cultured cells. This section compares this compound with three other commonly used antimicrobial agents: Penicillin-Streptomycin, Gentamicin, and Plasmocin™.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for each antimicrobial agent based on available data. It is important to note that direct head-to-head comparative studies in primary cell cultures are limited, and data has been compiled from various sources.
| Antimicrobial Agent | Mechanism of Action | Primary Spectrum of Activity | Reported Efficacy against Mycoplasma | Reported Cytotoxicity |
| This compound | Inhibits protein synthesis (50S ribosome) | Gram-positive bacteria, Mycoplasma | Effective[4][5] | Generally low, but dose-dependent |
| Penicillin-Streptomycin | Penicillin: Inhibits cell wall synthesisStreptomycin: Inhibits protein synthesis (30S ribosome) | Broad spectrum (Gram-positive and Gram-negative bacteria) | Ineffective against Mycoplasma | Can affect cell proliferation and gene expression[2][6][7] |
| Gentamicin | Inhibits protein synthesis (30S ribosome) | Broad spectrum (Gram-positive and Gram-negative bacteria) | Limited efficacy | Can induce ROS production and alter cell metabolism[8][9][10] |
| Plasmocin™ | Combination of a macrolide and a quinolone; inhibits protein synthesis and DNA replication | Broad spectrum bacteria, including Mycoplasma (intracellular and extracellular) | Highly effective[11][12] | Can be cytotoxic at curative concentrations[12][13][14][15] |
| Antimicrobial Agent | Reported Mycoplasma Eradication Efficacy | Observed Cell Death/Cytotoxicity |
| Plasmocin™ | 65%[12] | 25%[12] |
| BM-Cyclin (Tiamulin & Minocycline) | 66.25%[12] | 17.5%[12] |
| Ciprofloxacin | 20%[12] | Not specified |
| Mycoplasma Removal Agent (MRA) | 31.25%[12] | 10%[12] |
Note: The data in the second table is from a study on various mammalian cell lines and may not be directly representative of all primary cell cultures.[12]
Experimental Protocols
To validate the use of any antibiotic in a specific primary cell culture system, it is crucial to perform in-house testing. Below are detailed methodologies for key experiments.
Protocol 1: Determining the Optimal and Cytotoxic Concentration of an Antibiotic
Objective: To determine the highest concentration of an antibiotic that is not toxic to the primary cells (Maximum Non-Toxic Concentration) and the lowest concentration that effectively prevents contamination.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Antibiotic stock solution (e.g., this compound, Penicillin-Streptomycin, Gentamicin, Plasmocin™)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the antibiotic in complete cell culture medium. The concentration range should span from well below to well above the manufacturer's recommended concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different antibiotic concentrations. Include a no-antibiotic control.
-
Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 24, 48, and 72 hours).
-
Cytotoxicity Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against antibiotic concentration to determine the IC50 (concentration that inhibits 50% of cell growth) and the Maximum Non-Toxic Concentration.
Protocol 2: Evaluating the Efficacy of an Antibiotic in Preventing Contamination
Objective: To assess the effectiveness of the chosen antibiotic at its optimal concentration in preventing microbial contamination.
Materials:
-
Primary cells of interest
-
Complete cell culture medium with and without the test antibiotic at its optimal concentration
-
A known, low-level bacterial or mycoplasma contaminant (use appropriate biosafety precautions)
-
Cell culture flasks or plates
-
Microscope
-
Contamination detection kit (e.g., PCR-based mycoplasma detection kit)
Procedure:
-
Cell Culture Setup: Prepare two sets of primary cell cultures. One set will be cultured in medium containing the antibiotic at its predetermined optimal concentration, and the other set will be in antibiotic-free medium (control).
-
Intentional Contamination: Introduce a low, controlled amount of the contaminant to both sets of cultures.
-
Incubation and Observation: Incubate the cultures and monitor them daily for visible signs of contamination (e.g., turbidity, pH changes, filamentous growth).
-
Microscopic Examination: Regularly examine the cells under a microscope for any morphological changes or the presence of microorganisms.
-
Specific Contamination Detection: After a set period (e.g., one week), test the cultures for the presence of the contaminant using a specific detection method (e.g., PCR for mycoplasma).
-
Data Analysis: Compare the level of contamination in the antibiotic-treated cultures with the control cultures to determine the efficacy of the antibiotic.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanisms of action of the different antibiotics and a typical experimental workflow.
Caption: Mechanisms of action for different antimicrobial agents.
Caption: Workflow for determining optimal antibiotic concentration.
Potential Effects on Cellular Signaling Pathways
The introduction of antibiotics into cell culture media is not without consequence. These molecules can have off-target effects on eukaryotic cells, potentially altering their behavior and interfering with experimental outcomes.
-
Penicillin-Streptomycin: Studies have shown that Penicillin-Streptomycin can significantly alter gene expression in cultured cells.[2] Specifically, it has been found to impact pathways related to tRNA modification, cellular response to misfolded proteins, and protein dephosphorylation.[2]
-
Gentamicin: This aminoglycoside has been reported to induce the production of reactive oxygen species (ROS) in eukaryotic cells.[8] This can lead to oxidative stress and subsequent activation of stress-response pathways, as well as alterations in gene expression related to hypoxia and glycolysis.[9]
-
This compound: The "lactate" component of this compound is a key metabolite in cellular energy production. While the concentrations used for contamination prevention are low, it is conceivable that it could influence metabolic pathways. Lactate itself has been shown to act as a signaling molecule, engaging receptor tyrosine kinases and activating pathways such as PI3K/Akt.[16][17][18][19] However, further research is needed to determine if the lactate from this compound has a significant signaling role at typical working concentrations.
-
Plasmocin™: The dual-component nature of Plasmocin targets bacterial-specific machinery (protein synthesis and DNA replication), which are absent in eukaryotic cells, suggesting a lower potential for direct interference with host cell signaling pathways.[11][20] However, at higher, curative concentrations, some slowdown of cell growth has been observed, potentially due to effects on mitochondrial respiration.[13][21]
Caption: Potential off-target effects of antibiotics on cellular signaling.
Conclusion and Recommendations
The choice of an antimicrobial agent for primary cell culture requires a careful risk-benefit analysis. While broad-spectrum antibiotics like Penicillin-Streptomycin and Gentamicin are widely used, their potential to induce off-target effects and their ineffectiveness against Mycoplasma are significant drawbacks.
This compound emerges as a valuable tool, particularly for its targeted activity against Mycoplasma and Gram-positive bacteria, which are common contaminants. Its generally low cytotoxicity makes it a suitable candidate for prophylactic use in sensitive primary cell cultures.
Plasmocin™ offers a powerful solution for eradicating existing Mycoplasma contamination due to its dual mechanism of action and its ability to target intracellular bacteria. However, its potential for cytotoxicity at curative concentrations necessitates careful dose-response studies.
Ultimately, the best practice for safeguarding primary cell cultures involves a multi-faceted approach:
-
Strict Aseptic Technique: This remains the most critical factor in preventing contamination.
-
Regular Contamination Testing: Frequent screening for bacteria, fungi, and especially Mycoplasma is essential.
-
Informed Antibiotic Selection: If antibiotics are necessary, choose an agent with a spectrum of activity that targets the most likely contaminants and has minimal impact on the primary cells.
-
In-house Validation: Always perform cytotoxicity and efficacy testing of any new antibiotic on your specific primary cell type before routine use.
By following these guidelines and utilizing the comparative data presented, researchers can make informed decisions to protect their valuable primary cell cultures and ensure the reliability of their experimental data.
References
- 1. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cms.viroliegy.com [cms.viroliegy.com]
- 4. Antibiotic effect of tylosin on a mycoplasma contaminant in a tissue culture leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” | PLOS One [journals.plos.org]
- 10. scielo.br [scielo.br]
- 11. invivogen.com [invivogen.com]
- 12. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Antibiotics against Mycoplasma sp. on Human Embryonic Stem Cells Undifferentiated Status, Pluripotency, Cell Viability and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Lactate Engages Receptor Tyrosine Kinases Axl, Tie2, and Vascular Endothelial Growth Factor Receptor 2 to Activate Phosphoinositide 3-Kinase/Akt and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate-induced effects on bovine granulosa cells are mediated via PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. Effect of Antibiotics against Mycoplasma sp. on Human Embryonic Stem Cells Undifferentiated Status, Pluripotency, Cell Viability and Growth | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Tylosin Lactate and Ciprofloxacin for Cell Culture Protection
For Researchers, Scientists, and Drug Development Professionals
The contamination of cell cultures with microorganisms, particularly mycoplasma, represents a significant threat to the reliability and reproducibility of scientific research. The selection of an appropriate antibiotic to prevent or eliminate such contamination is a critical decision, balancing efficacy against potential cytotoxicity and off-target effects on the cultured cells. This guide provides an objective, data-driven comparison of two commonly used antibiotics for cell culture protection: Tylosin Lactate and Ciprofloxacin.
At a Glance: Tylosin vs. Ciprofloxacin
| Feature | This compound | Ciprofloxacin |
| Antibiotic Class | Macrolide | Fluoroquinolone |
| Primary Mechanism | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[1] | Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.[2] |
| Spectrum of Activity | Primarily effective against Gram-positive bacteria and Mycoplasma species.[1] | Broad-spectrum, effective against many Gram-negative and some Gram-positive bacteria, including Mycoplasma species. |
| Efficacy Against Mycoplasma | Effective against various Mycoplasma species.[1][3][4][5] | Generally effective, though resistance has been reported in some Mycoplasma species.[6] |
| Cytotoxicity | Data on specific IC50 values in various cell lines is limited. Generally considered to have low cytotoxicity at effective concentrations. | Cytotoxicity is cell line and concentration-dependent.[2][7][8][9][10][11] |
Mechanism of Action
This compound , a member of the macrolide family of antibiotics, exerts its bacteriostatic effect by targeting the protein synthesis machinery of susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides and halting protein production.[1] This selective targeting of the bacterial ribosome is the basis for its use in protecting cell cultures from prokaryotic contaminants.
Figure 1: Mechanism of action of this compound.
Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and functions by inhibiting bacterial DNA replication.[2] Its primary targets are two essential enzymes: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, leading to DNA damage and bacterial cell death.
References
- 1. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic effect of fleroxacin and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin reduces tenocyte viability and proteoglycan synthesis in short-term explant cultures of equine tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of Tylosin Lactate in Combination Therapies
Tylosin, a macrolide antibiotic primarily used in veterinary medicine, demonstrates enhanced antimicrobial activity when combined with other classes of antibiotics. This guide provides a comparative analysis of the synergistic effects of Tylosin lactate with two key antimicrobial agents: Gentamicin (an aminoglycoside) and Thiamphenicol (a phenicol). The analysis is supported by experimental data from in vitro studies, with detailed methodologies provided for researchers.
Comparative Analysis of Synergistic Effects
The synergistic interaction between Tylosin and other antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard microdilution assay. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.
This compound and Gentamicin
The combination of a macrolide like Tylosin with an aminoglycoside like Gentamicin is known to exhibit a synergistic effect, particularly against certain pathogens. This synergy is attributed to the complementary mechanisms of action of the two drugs. Tylosin, a protein synthesis inhibitor at the 50S ribosomal subunit, can enhance the uptake of Gentamicin, which acts on the 30S ribosomal subunit, thereby leading to a more potent bactericidal effect.
Experimental Data:
A study on the control of Mycoplasma hyorhinis in tissue cultures demonstrated a significant synergistic effect between Tylosin and Gentamicin.
| Microorganism | Tylosin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Combination MIC (Tylosin/Gentamicin) (µg/mL) | FIC Index | Interpretation |
| Mycoplasma hyorhinis | 400 | >100 | 0.78 | ≤ 0.5 | Synergy |
Data extracted from a patent document demonstrating the enhanced efficacy of the combination.[1]
This compound and Thiamphenicol
The combination of Tylosin with Thiamphenicol, a chloramphenicol analogue, has shown significant synergistic and additive effects against a range of veterinary pathogens. Both antibiotic classes inhibit protein synthesis but at different sites of the 50S ribosomal subunit, which may contribute to their enhanced combined activity.
Experimental Data:
A study investigated the in vitro efficacy of the Tylosin and Thiamphenicol combination against key bovine respiratory disease pathogens.
| Microorganism | Tylosin + Thiamphenicol FIC Index (Mean ± SD) | Interpretation |
| Pasteurella multocida | 0.36 ± 0.10 | Synergy |
| Mannheimia haemolytica | 0.72 ± 0.09 | Additive |
| Mycoplasma bovis | 0.81 ± 0.18 | Additive |
Data from a study evaluating the fractional inhibitory concentration (FIC) index of the combination against veterinary isolates.[2]
In a related study, the combination of Tylosin with Florfenicol (another phenicol) was evaluated against swine respiratory pathogens, further supporting the potential for synergy between these classes of antibiotics.
| Microorganism | Florfenicol + Tylosin FIC Index | Interpretation |
| Actinobacillus pleuropneumoniae | 0.13 - >1 | Synergy/Additive |
| Pasteurella multocida | 0.19 - >1 | Synergy/Additive |
Data from a study on the synergistic effects of Florfenicol and Tylosin against swine respiratory pathogens.[3]
Experimental Protocols
Checkerboard Microdilution Assay for FIC Index Determination
This method is used to assess the in vitro synergistic activity of two antimicrobial agents.
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the second antimicrobial agent (Gentamicin or Thiamphenicol) in an appropriate solvent, typically sterile deionized water or a suitable buffer. The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium into each well.
-
Create a two-dimensional serial dilution of the two antibiotics. Along the x-axis (e.g., columns 2-11), create a serial twofold dilution of this compound. Along the y-axis (e.g., rows B-G), create a serial twofold dilution of the second antibiotic.
-
Column 1 and row A typically serve as controls, containing serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). A well with only broth and inoculum serves as a growth control, and a well with only broth serves as a sterility control.
3. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
5. Determination of MIC and FIC Index:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
The FIC for each drug in a given well is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The lowest FIC index value is reported as the result for the combination.
Visualizations
Caption: Workflow for Checkerboard Synergy Testing.
Caption: Mechanism of Synergistic Action.
References
- 1. EP0032304B1 - Antibiotic compositions - Google Patents [patents.google.com]
- 2. The fractional inhibitory concentration index of antimicrobial agents for bacteria and Mycoplasma isolated from the nasal swabs of cattle with respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of the anti-mycoplasma activity of Tylosin lactate and tilmicosin
In the realm of veterinary medicine, particularly in the management of avian and swine diseases, macrolide antibiotics are a cornerstone of therapy against Mycoplasma infections. Among the prominent members of this class are Tylosin and its semi-synthetic derivative, Tilmicosin. This guide provides a detailed, data-driven comparison of the anti-mycoplasma activity of Tylosin lactate and Tilmicosin, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-Mycoplasma Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antibiotic. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is also a critical parameter. The following tables summarize the MIC values for Tylosin and Tilmicosin against key Mycoplasma species, compiled from various studies. It is important to note that many studies refer to "Tylosin" without specifying the salt form; for the purpose of this comparison, it is assumed to be largely representative of this compound's activity.
Table 1: Comparative MIC Values against Mycoplasma gallisepticum
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tylosin | 0.5[1] | 2[1] | 0.004 - 8[1] |
| Tilmicosin | ≥10 | ≥10 | 0.125 - >32 |
Table 2: Comparative MIC Values against Mycoplasma synoviae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tylosin | 0.03 - 0.125 | 0.125 | 0.03125 - >32 |
| Tilmicosin | 0.5 - 1 | ≥32 | 0.5 - ≥32 |
Table 3: Comparative MIC Values against Mycoplasma hyopneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Tylosin | 0.016[2] | 0.06[2] | 0.06 - 1[3] |
| Tilmicosin | 0.06[2] | 0.5[2] | 0.25 - 1[3] |
Table 4: Comparative MMC90 Values against a UK Mycoplasma synoviae Strain [4]
| Antibiotic | MMC90 (µg/mL) |
| Tylosin | 0.06 |
| Tilmicosin | 2 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
The data indicates that while both antibiotics are effective, their potency can vary significantly depending on the Mycoplasma species and the specific isolates tested. For instance, against M. gallisepticum and M. synoviae, Tylosin often exhibits lower MIC values compared to Tilmicosin, suggesting greater in vitro potency. However, Tilmicosin is known for its favorable pharmacokinetic properties, such as high lung tissue concentrations, which can contribute to its in vivo efficacy.[5][6] It's also crucial to consider the emergence of resistance, as isolates with elevated MICs to Tilmicosin are often also resistant to Tylosin.[7]
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating antibiotic efficacy. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for Mycoplasma MIC Testing
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycoplasma species being tested.
1. Preparation of Materials:
- Growth Medium: A specialized broth medium suitable for Mycoplasma growth, such as Frey's medium or SP4 broth.[8][9]
- Antibiotic Stock Solutions: this compound and Tilmicosin are dissolved in an appropriate solvent and then serially diluted to the desired concentrations.
- Mycoplasma Inoculum: A pure culture of the Mycoplasma isolate is grown to the logarithmic phase and diluted to a standardized concentration, typically 10^4 to 10^5 color changing units (CCU) per mL.[9]
- 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the cultures.
2. Assay Procedure:
- The antibiotic dilutions are dispensed into the wells of the microtiter plate.
- A standardized volume of the Mycoplasma inoculum is added to each well.
- Control wells are included: a positive control with inoculum but no antibiotic, and a negative control with medium only.
- The plates are sealed and incubated at 37°C in a humidified atmosphere, sometimes with 5% CO2, for a period ranging from 24 to 72 hours, or until a color change is observed in the positive control well due to metabolic activity.[8][10]
3. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the growth of the Mycoplasma, as indicated by the absence of a color change in the medium.[11]
4. Determination of MBC (Optional):
- To determine the MBC, a small aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.
- The plates are incubated until colonies are visible in the control culture.
- The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the number of viable bacteria.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of these macrolide antibiotics and the experimental workflow for MIC determination.
Caption: Mechanism of action for Tylosin and Tilmicosin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 5. Pharmacokinetic and Pharmacodynamic Integration and Resistance Analysis of Tilmicosin Against Mycoplasma gallisepticum in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of therapeutics used for treatment of experimental or spontaneous Mycoplasma infections | Agoltsov | Veterinary Science Today [veterinary.arriah.ru]
- 7. veterinary.arriah.ru [veterinary.arriah.ru]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Detecting Tylosin Lactate Residues: A Comparative Guide to ELISA and HPLC Methods
For researchers, scientists, and drug development professionals tasked with monitoring antibiotic residues, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) for the detection of Tylosin lactate residues in various matrices.
Performance Comparison: ELISA vs. HPLC
The choice between ELISA and HPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for confirmatory data. While ELISA offers a rapid and high-throughput screening solution, HPLC is a robust method for quantification and confirmation. The following tables summarize the key performance characteristics of both methods based on available validation data.
ELISA Performance Characteristics
ELISA kits for Tylosin detection are typically based on a competitive immunoassay format. The performance can vary between different kit manufacturers and sample matrices.
| Performance Parameter | Matrix | Result | Reference |
| Sensitivity (LOD) | Muscle | 1 ppb | [1] |
| Honey | 0.5 ppb | [1] | |
| Plasma | 0.005 µg/mL | [2] | |
| Detection Capability (CCβ) | Honey | ≤ 10 µg/kg | [3] |
| Muscle | 32.1 µg/kg | [4] | |
| Recovery | Edible Animal Tissues | 74.1% - 120.7% | |
| Spiked Samples | 66.4% - 118.6% | [4] | |
| Precision (Intra-assay) | Plasma | 3.47% - 12.45% | [2] |
| Precision (Inter-assay) | Plasma | 2.67% - 6.85% | [2] |
| Specificity | Tylosin A | 100% | [5] |
| Tilmicosin | 105% | [6][7] |
HPLC Performance Characteristics
HPLC is a widely used confirmatory method for the analysis of Tylosin residues. Its performance is characterized by high accuracy and reproducibility.
| Performance Parameter | Matrix | Result | Reference |
| Linearity (R²) | Meat | > 0.999 | [8][9] |
| Sensitivity (LOD) | Meat | 0.473 µg/kg | [8][9] |
| Quantification Limit (LOQ) | Meat | 1.561 µg/kg | [8][9] |
| Recovery (Intra-day) | Meat | 97.27% - 98.64% | [9] |
| Recovery (Inter-day) | Meat | 97.06% - 98.20% | [9] |
| Recovery | Chicken, Pork, Beef | 83% - 96% | [10] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both ELISA and HPLC.
Tylosin ELISA Protocol (Competitive)
This protocol is a generalized procedure for a competitive ELISA. Specific details may vary depending on the commercial kit used.
-
Sample Preparation:
-
Homogenize 2±0.05g of tissue sample.[11]
-
Add 3ml of Extraction Solution A and shake for 3 minutes.[11]
-
Add 600µl of 1M NaOH and 2.4ml of Extraction Solution B, shake for 3 minutes, and centrifuge at ≥4000 rpm for 5 minutes.[11]
-
Take 100µl of the supernatant and add 200µl of Sample Diluent. 50µl of this mixture is used for the assay.[11]
-
-
ELISA Procedure:
-
Add 50 µL of standard solutions or prepared samples to the antibody-coated microplate wells.[12]
-
Add 50 µL of anti-Tylosin antibody solution to each well.[12]
-
Incubate at room temperature for 1 hour.[12]
-
Wash the plate three times with 250 µL of wash buffer per well.
-
Add 100 µL of enzyme conjugate to each well and incubate for 15 minutes.[12]
-
Wash the plate three times with 250 µL of wash buffer per well.[12]
-
Add 50 µL of Substrate A and 50 µL of Substrate B (Chromogen) to each well and incubate in the dark for 15 minutes at room temperature.[12]
-
The reaction is stopped by adding a stop solution, and the optical density is measured at 450 nm. The concentration of Tylosin is inversely proportional to the color intensity.[13]
-
Tylosin HPLC Protocol
This protocol outlines a general procedure for the determination of Tylosin residues in meat samples.
-
Sample Preparation:
-
HPLC Analysis:
-
Inject a 20 µL portion of the prepared sample extract into the HPLC system.[10]
-
The system is equipped with a suitable column (e.g., C18) and a variable wavelength detector.
-
A mobile phase gradient is used for the separation of Tylosin from other matrix components.
-
The concentration of Tylosin is determined by comparing the peak area of the sample with that of a known standard.
-
Visualizing the Workflows
To better understand the procedural differences between ELISA and HPLC, the following diagrams illustrate their respective workflows.
References
- 1. TYL (Tylosin) ELISA Kit - Elabscience® [elabscience.com]
- 2. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biofronttech.com [biofronttech.com]
- 6. Antibiotic Tylosin ELISA Test Kit for Animal Tissue [mzfoodtest.com]
- 7. Tylosin ELISA Test Kit, Veterinary Drugs, 0.5 ppb [smartscience.co.th]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Korean Journal of Veterinary Research [kjvr.org]
- 11. LSY-10020 Food Safety test kit Tylosin ELISA assay food shenzhen lvshiyuan biotechnology co ltd [lsybtbio.com]
- 12. Detection of Residual Antibiotics and Their Differential Distribution in Broiler Chicken Tissues Using Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
Tylosin Lactate: A Comparative Analysis of Efficacy in Antibiotic-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Tylosin lactate against key antibiotic-resistant bacterial strains, with supporting experimental data and protocols.
This compound, a macrolide antibiotic widely used in veterinary medicine, continues to be a subject of efficacy studies, particularly with the rise of antibiotic-resistant pathogens. This guide provides a comparative analysis of this compound's performance against other antibiotics in clinically relevant bacterial strains with known resistance mechanisms. The data presented is compiled from various in vitro studies to aid researchers in evaluating its potential applications.
Comparative Efficacy of this compound
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's efficacy. The following tables summarize the MIC values of this compound and other antibiotics against various antibiotic-resistant bacterial strains.
Table 1: Comparative MICs against Macrolide-Resistant Staphylococcus aureus
| Antibiotic | S. aureus MS-8710 (Macrolide-Resistant) MIC (µg/mL) | S. aureus Isolates from Bovine Mastitis (Tylosin-Resistant, ermB positive) MIC50 (µg/mL) | S. aureus Isolates from Bovine Mastitis (Tylosin-Resistant, ermB positive) MIC90 (µg/mL) |
| Tylosin | ≥800[1] | 32[2][3] | 64[2][3] |
| Erythromycin | ≥800[1] | - | - |
| Josamycin | ≥800[1] | - | - |
| Tylosin Derivative (aromatic group) | 6.25[1] | - | - |
Table 2: Comparative MICs against Mycoplasma Species
| Antibiotic | M. bovis (isolates from 1990s-2000s) MIC50 (µg/mL)[4] | M. hyopneumoniae (Spanish field isolates) MIC50 (µg/mL)[5] | M. hyopneumoniae (Spanish field isolates) MIC90 (µg/mL)[5] |
| Tylosin | High (exact value not specified) | 0.016 | 0.06 |
| Tilmicosin | High (exact value not specified) | 0.06 | 0.5 |
| Tylvalosin | - | ≤0.001 | 0.004 |
| Chlortetracycline | High (exact value not specified) | - | - |
| Oxytetracycline | High (exact value not specified) | 0.25 | 2 |
| Enrofloxacin | 0.25 | 0.06 | 1 |
| Danofloxacin | 0.25 | - | - |
| Tulathromycin | 32 (1990s), decreased in 2000s | ≤0.001 | 0.004 |
| Spectinomycin | 32 (1990s), decreased in 2000s | - | - |
| Tiamulin | - | 0.016 | 0.06 |
Table 3: Comparative MICs against Pasteurella multocida
| Antibiotic | P. multocida from pigs (2003-2004) MIC50 (µg/mL)[6] | P. multocida from pigs (2003-2004) MIC90 (µg/mL)[6] |
| Tylosin tartrate | Similar to earlier periods (exact value not specified) | Similar to earlier periods (exact value not specified) |
| Erythromycin | ≤0.5 | 1 |
| Tilmicosin | ≤0.5 | 1 |
| Oxytetracycline | 2 | 4 |
| Chlortetracycline | 4 | 8 |
| Enrofloxacin | ≤0.12 | ≤0.12 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative efficacy data.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in an appropriate solvent. A series of twofold dilutions are then made in 96-well microtiter plates using Mueller-Hinton broth (or other suitable broth for the specific bacterium) to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
2. Agar Dilution Method
This method involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding a defined volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth on the agar surface.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. While more commonly used for eukaryotic cells, it can be adapted for bacteria to assess the cytotoxic effects of antibiotics.
-
Cell Culture and Treatment: Bacterial cells are cultured in a suitable broth to the mid-logarithmic phase. The culture is then diluted and seeded into a 96-well plate. The cells are exposed to various concentrations of this compound or other antibiotics for a defined period.
-
Addition of MTT Reagent: A sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Macrolide Mechanism of Action and Resistance
Tylosin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance can emerge through various mechanisms, including modification of the ribosomal target, active drug efflux, and enzymatic inactivation of the antibiotic.
Caption: Mechanism of Tylosin action and common resistance pathways.
Quorum Sensing Inhibition by Macrolides
Some studies suggest that macrolides, at sub-inhibitory concentrations, can interfere with bacterial quorum sensing (QS) systems, such as the accessory gene regulator (agr) system in Staphylococcus aureus. This can lead to a reduction in the expression of virulence factors.
Caption: Potential interference of Tylosin with the agr quorum sensing system.
Experimental Workflow for Comparative Efficacy Studies
A typical workflow for comparing the efficacy of antibiotics against resistant bacterial strains is outlined below.
Caption: Workflow for in vitro comparative antibiotic efficacy testing.
References
- 1. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 2. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of tylosin and tilmicosin as a systemic treatment of dry Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Proper Disposal Procedures for Tylosin Lactate
The proper disposal of Tylosin lactate, an antibiotic primarily used in veterinary medicine, is crucial for ensuring environmental safety and adhering to regulatory standards.[1] Improper disposal can lead to environmental contamination, particularly of water supplies, and may contribute to the development of antibiotic resistance.[2][3] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to consult the product's Safety Data Sheet (SDS) and adhere to all safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection or a face shield, and respiratory protection, especially when handling the powder form to avoid dust formation.[4]
-
Ventilation: Handle this compound in a well-ventilated area to minimize inhalation exposure.[4]
-
Spill Management: In case of a spill, prevent the powder from entering drains.[5] Carefully collect the material, bind it, and place it in a suitable, sealed container for disposal.[5]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies, including the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][6] While Tylosin is not typically classified as a RCRA hazardous waste, its high toxicity to aquatic life necessitates careful management. Many states have regulations that may be more stringent than federal laws.[2] A key regulation prohibits the sewering (flushing) of hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including expired products, unused solutions, spill cleanup materials, and empty containers.
-
Segregate this waste from other laboratory waste streams to ensure it is handled correctly.
2. Prohibition of Improper Disposal Methods:
-
Do NOT dispose of this compound down the drain or toilet.[3][7] This practice is strongly discouraged by the EPA as it contaminates waterways.[8]
-
Do NOT dispose of laboratory quantities in the regular trash without appropriate treatment.[9] While some guidelines permit mixing small household amounts with unpalatable substances like coffee grounds for trash disposal, this is not a best practice for professional laboratory settings.[10]
3. Recommended Disposal Method:
-
The universally recommended method for disposing of this compound is to use a licensed commercial waste disposal service or an approved waste disposal plant.[4][9]
-
These services will typically use incineration to destroy the pharmaceutical waste, which is the EPA's recommended method for many pharmaceutical take-back programs.[6][8][11]
4. Container Disposal:
-
Empty containers should be managed according to local and national regulations.
-
If recycling, ensure all labels with personal or proprietary information are removed or fully obscured.[10]
-
Containers that held this compound should be disposed of in the same manner as the chemical itself, as they may retain residue.
Data Summary: Hazard and Disposal Information
The following table summarizes key quantitative and qualitative data from safety data sheets regarding Tylosin.
| Identifier | Information | Source Citation |
| CAS Number | 1401-69-0 | [12] |
| Hazard Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [12] |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H400/H401: Very toxic/Toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects. | [4][12] |
| Primary Disposal Precaution | P273: Avoid release to the environment. | [4][12] |
| Disposal Instruction | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [4] |
Experimental Protocols & Workflows
The proper disposal of this compound is not based on a single experimental protocol but on established hazardous waste management principles. The logical workflow for ensuring safe disposal is visualized below.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. Tylosin | VCA Animal Hospitals [vcahospitals.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. echemi.com [echemi.com]
- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. abbeylabs.com.au [abbeylabs.com.au]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. epa.gov [epa.gov]
- 12. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Essential Safety and Logistics for Handling Tylosin Lactate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe use of Tylosin lactate, a macrolide antibiotic, in a laboratory setting. The following protocols for personal protective equipment, operational handling, and disposal are derived from safety data sheets for Tylosin and its various salt forms.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which can cause serious eye irritation and may lead to allergic skin reactions or respiratory sensitization.[1][2][3]
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Recommended Usage |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[4][5] | Always required when handling the solid or solutions. |
| Skin Protection | Chemical-resistant gloves (nitrile or rubber).[4][5] A lab coat is suitable for small quantities (up to 500g); a low-permeability disposable coverall is recommended for larger quantities (up to 1kg).[4] | Always required. Double gloving can be considered.[4] Contaminated gloves should be replaced immediately.[4] |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[3] For significant dust, an approved positive-flow mask or a powered air-purifying respirator (PAPR) may be necessary.[4] | Required when handling the powder outside of a ventilated enclosure or when airborne levels may be exceeded. |
Operational and Handling Plan
Proper operational procedures are essential to maintain a safe laboratory environment. Open handling of this compound powder is not recommended.[1][5]
General Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area. Use of process enclosures like a fume hood, ventilated enclosure, or glovebox is highly recommended to control airborne levels.[1][3][5]
-
Hygiene Practices : Avoid breathing dust.[1][3] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling.[1][4]
-
Clothing : Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4]
-
Storage : Keep containers securely sealed when not in use.[3][4] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]
Workflow for Safe Handling of this compound
Spill and Disposal Plan
Immediate and appropriate response to spills is crucial to prevent contamination and exposure.
Spill Response Protocol
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | Ensure adequate ventilation and wear appropriate PPE (respirator, gloves, goggles, protective clothing).[4]Use dry cleanup procedures to avoid generating dust.[4]Sweep or vacuum up the spilled material. The vacuum must be fitted with a HEPA filter.[4]Place the collected material into a suitable, sealed container for disposal.[4] |
| Major Spill | Evacuate and alert personnel in the area.[4]Control personal contact by wearing appropriate PPE, potentially including a self-contained breathing apparatus.[3][4]Prevent spillage from entering drains or water courses.[4]Follow the same dry cleanup procedures as for a minor spill, collecting residues in sealed containers for disposal.[4] |
Logical Flow for Spill Response
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection : Collect waste material and any contaminated items (e.g., gloves, wipes) in sealed, properly labeled containers.[4]
-
Disposal : Dispose of the waste through a licensed waste disposal site. Do not allow the product to enter drains or the environment, as it is toxic to aquatic life.[2][3] All disposal activities must be in accordance with local, regional, and national regulations.[6]
Experimental Protocols
No specific experimental protocols involving this compound were found in the safety-focused search. However, any laboratory procedure involving this compound should incorporate the safety and handling steps outlined above. When designing an experiment, researchers should:
-
Conduct a risk assessment for the entire procedure.
-
Incorporate the use of engineering controls, such as fume hoods.
-
Clearly define the required PPE for each step.
-
Establish clear procedures for waste collection and disposal before the experiment begins.
References
- 1. cvear.com [cvear.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. medline.com [medline.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
